AGI-41998
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C22H16BrF3N4O2 |
|---|---|
Molecular Weight |
505.3 g/mol |
IUPAC Name |
8-(4-bromophenyl)-6-(4-methoxyphenyl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C22H16BrF3N4O2/c1-32-17-8-6-16(7-9-17)30-11-14-10-27-21(28-12-22(24,25)26)29-19(14)18(20(30)31)13-2-4-15(23)5-3-13/h2-11H,12H2,1H3,(H,28,29) |
InChI Key |
QHXQQFITXAUNPR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C3C=NC(=NC3=C(C2=O)C4=CC=C(C=C4)Br)NCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to AGI-41998 and its Role in S-adenosyl Methionine Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
AGI-41998 is a potent and selective inhibitor of Methionine Adenosyltransferase 2A (MAT2A), a critical enzyme in the methionine cycle responsible for the synthesis of S-adenosyl methionine (SAM). As the primary methyl donor in the cell, SAM is integral to a vast array of cellular processes, including epigenetic regulation through DNA and histone methylation, as well as protein and lipid metabolism. Dysregulation of SAM levels is implicated in various diseases, most notably cancer. This technical guide provides a comprehensive overview of this compound, its mechanism of action, and its impact on SAM-dependent pathways. Detailed experimental protocols, quantitative data, and signaling pathway diagrams are presented to facilitate further research and drug development efforts targeting MAT2A and SAM metabolism.
Introduction to S-adenosyl Methionine (SAM) and MAT2A
S-adenosyl methionine is a universal methyl donor synthesized from methionine and ATP by the enzyme methionine adenosyltransferase (MAT). In mammals, two genes, MAT1A and MAT2A, encode the catalytic subunits of MAT.[1] MAT1A is primarily expressed in the liver, while MAT2A is widely expressed in extrahepatic tissues and is the predominant form in cancer cells.[1] MAT2A is the rate-limiting enzyme in the methionine cycle, making it a critical node for regulating cellular SAM levels.[2] SAM, in turn, is a crucial substrate for all methyltransferase enzymes, which are responsible for the methylation of DNA, RNA, histones, and other proteins, thereby influencing gene expression and cellular function.[3][4]
In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, there is an increased reliance on the MAT2A pathway.[5] This creates a synthetic lethal vulnerability, where the inhibition of MAT2A is selectively toxic to cancer cells with MTAP deletion.[6] This has positioned MAT2A as a promising therapeutic target for a significant subset of human cancers.[5]
This compound: A Potent and Brain-Penetrant MAT2A Inhibitor
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of MAT2A.[7][8] It was developed to target the synthetic lethal relationship between MAT2A and MTAP deletion in cancer.[9] A key feature of this compound is its ability to penetrate the blood-brain barrier, opening up possibilities for treating central nervous system (CNS) malignancies and exploring the role of SAM regulation in neurological disorders.[7][8]
Mechanism of Action
This compound functions as an allosteric inhibitor of MAT2A.[5] By binding to a site distinct from the active site, it induces a conformational change in the enzyme that reduces its catalytic activity. This leads to a decrease in the intracellular concentration of SAM. The reduction in SAM levels has profound downstream effects, most notably the inhibition of methyltransferase activity, including that of Protein Arginine Methyltransferase 5 (PRMT5).[3][5] PRMT5 is a key enzyme involved in various cellular processes, including RNA splicing and signal transduction, and its activity is dependent on SAM.[3][10]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound from preclinical studies.
| Parameter | Cell Line | Value | Reference |
| IC50 (MAT2A) | HCT-116 (MTAP-null) | 22 nM | [7] |
| IC50 (SAM) | HCT-116 (MTAP-null) | 34 nM | [7] |
| GI50 | HCT-116 (MTAP-null) | 66 nM | [7] |
| GI50 | HCT-116 (MTAPwt) | 1.65 µM | [7] |
Table 1: In Vitro Potency of this compound
| Parameter | Model | Dosage | Effect | Reference |
| Tumor SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg (p.o., single dose) | EAUC50 of 9680 h·ng/mL | [7] |
| Brain SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg (p.o., single dose) | EAUC50 of 26400 h·ng/mL | [7] |
| Tumor Growth Inhibition | KP4 Xenograft | 30-60 mg/kg (p.o., once daily for 13 days) | Significant inhibition at 60 mg/kg | [7] |
| Tumor SAM Level | KP4 Xenograft | 60 mg/kg | ~80% decrease | [7] |
Table 2: In Vivo Efficacy of this compound
Experimental Protocols
MAT2A Enzymatic Inhibition Assay (Colorimetric)
This protocol is based on a general colorimetric assay for MAT2A activity, which measures the production of inorganic phosphate, a byproduct of the SAM synthesis reaction.
Materials:
-
Recombinant human MAT2A enzyme
-
This compound (or other test inhibitor)
-
L-Methionine
-
ATP
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 10 mM MgCl2, 0.05% Brij-35)
-
Colorimetric Phosphate Assay Kit (e.g., PiColorLock™)
-
384-well assay plates
-
Plate reader capable of measuring absorbance at 620 nm
Procedure:
-
Prepare serial dilutions of this compound in DMSO. The final concentration in the assay should typically range from low nM to high µM.
-
Add 100 nL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of MAT2A enzyme (final concentration ~20 µg/mL) to each well and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP and L-Methionine (final concentrations of 100 µM each).
-
Incubate the reaction for 30 minutes at room temperature.
-
Stop the reaction and detect the generated phosphate by adding 20 µL of the phosphate assay kit substrate to each well.
-
Incubate for 30 minutes at room temperature.
-
Measure the absorbance at 620 nm using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[11][12]
Cell Viability and Proliferation Assay (MTT Assay)
This protocol describes a standard MTT assay to determine the effect of this compound on the viability and proliferation of HCT-116 cells.
Materials:
-
HCT-116 cells (both MTAP-null and MTAPwt)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed HCT-116 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium and replace it with 100 µL of the medium containing the various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubate the plates for the desired period (e.g., 4 days).[7]
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.[13][14]
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for establishing and treating an HCT-116 xenograft mouse model to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude mice)
-
HCT-116 cells (MTAP-null)
-
Matrigel (or similar basement membrane matrix)
-
This compound
-
Vehicle for oral administration (e.g., a solution of DMSO, PEG300, Tween-80, and saline)[7]
-
Calipers for tumor measurement
Procedure:
-
Harvest HCT-116 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of approximately 5 x 10^6 cells per 100 µL.[1][15]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[16][17]
-
Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[17]
-
Prepare the this compound formulation for oral gavage at the desired concentration (e.g., 30-60 mg/kg).[7]
-
Administer this compound or vehicle to the respective groups once daily via oral gavage.[7]
-
Measure tumor volume using calipers at regular intervals (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis, such as measuring SAM levels.[7]
Signaling Pathways and Experimental Workflows
The Methionine Cycle and this compound Inhibition
Caption: this compound inhibits MAT2A, blocking SAM synthesis.
Synthetic Lethality in MTAP-Deleted Cancers
Caption: this compound exploits MTAP-deletion synthetic lethality.
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for assessing this compound efficacy in a xenograft model.
Downstream Effects of MAT2A Inhibition
The reduction of intracellular SAM levels by this compound has significant consequences for various cellular processes that are dependent on methylation.
Impact on Histone Methylation
Histone methylation is a key epigenetic modification that regulates gene expression.[18] The methylation of specific lysine and arginine residues on histone tails can either activate or repress transcription.[18] The enzymes responsible for histone methylation, histone methyltransferases (HMTs), utilize SAM as their methyl donor.[19] By depleting the SAM pool, this compound can lead to a global reduction in histone methylation, altering the epigenetic landscape and potentially reactivating silenced tumor suppressor genes or repressing the expression of oncogenes.[20][21]
Regulation of PRMT5 and RNA Splicing
As previously mentioned, PRMT5 activity is highly sensitive to SAM levels.[3] Inhibition of MAT2A and the subsequent decrease in SAM lead to reduced PRMT5 activity.[4] PRMT5 is known to methylate components of the spliceosome, and its inhibition can lead to defects in pre-mRNA splicing.[4] This can result in the production of non-functional proteins or the degradation of improperly spliced transcripts, contributing to the anti-proliferative effects of MAT2A inhibitors in cancer cells.[6]
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers due to its potent and selective inhibition of MAT2A. Its ability to cross the blood-brain barrier further expands its potential clinical applications. The intricate interplay between MAT2A, SAM, and downstream methylation events highlights the importance of understanding the metabolic vulnerabilities of cancer cells.
Future research should focus on further elucidating the complex downstream effects of MAT2A inhibition, including a more detailed characterization of the changes in the methylome and transcriptome. Combination therapies, pairing MAT2A inhibitors with other agents that target related pathways, may offer synergistic anti-tumor effects and should be explored.[6] The development of biomarkers to identify patients most likely to respond to MAT2A inhibition will be crucial for the successful clinical translation of this compound and other drugs in this class.
References
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Allosteric Modulation of Protein Arginine Methyltransferase 5 (PRMT5) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Arginine Methyltransferase 5 in T lymphocyte biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. probiologists.com [probiologists.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. AGI-43192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. Taming PRMT5–Adaptor Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. Optimized protocol for the generation of an orthotopic colon cancer mouse model and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Histone methylation - Wikipedia [en.wikipedia.org]
- 19. Role of histone methylation and demethylation in adipogenesis and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Inhibitors of DNA Methylation, Histone Deacetylation, and Histone Demethylation: A Perfect Combination for Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
AGI-41998: A Targeted Approach for MTAP-Deleted Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The deletion of the methylthioadenosine phosphorylase (MTAP) gene, an event occurring in approximately 15% of all human cancers, presents a unique therapeutic vulnerability.[1] This co-deletion with the tumor suppressor gene CDKN2A leads to the accumulation of methylthioadenosine (MTA), which in turn partially inhibits the protein arginine methyltransferase 5 (PRMT5). This creates a dependency on the enzyme methionine adenosyltransferase 2A (MAT2A) for the production of S-adenosylmethionine (SAM), the universal methyl donor. AGI-41998 is a potent and orally active inhibitor of MAT2A that has shown significant preclinical activity in MTAP-deleted cancer models by exploiting this synthetic lethal relationship.[2] This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to the study of this compound in MTAP-deleted cancers.
Introduction: The Synthetic Lethality of MAT2A Inhibition in MTAP-Deleted Cancers
The concept of synthetic lethality, where the loss of two genes is lethal to a cell while the loss of either one alone is not, provides a powerful strategy for targeted cancer therapy. In cancers with a homozygous deletion of the MTAP gene, the accumulation of its substrate, 5'-methylthioadenosine (MTA), leads to a state of heightened sensitivity to the inhibition of MAT2A.[3]
MAT2A is the primary enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a critical molecule involved in numerous cellular processes, including methylation reactions catalyzed by methyltransferases like PRMT5. In MTAP-deleted cells, the elevated MTA levels already partially inhibit PRMT5. Further reduction of SAM levels through the inhibition of MAT2A by compounds such as this compound leads to a critical decrease in PRMT5 activity, ultimately resulting in cancer cell death.[4][5] This selective vulnerability makes MAT2A an attractive therapeutic target in this specific cancer patient population.
This compound: A Potent and Brain-Penetrant MAT2A Inhibitor
This compound is a small molecule inhibitor of MAT2A that has demonstrated potent and selective activity against MTAP-deleted cancer cells.[2] A key characteristic of this compound is its ability to penetrate the blood-brain barrier, opening up potential therapeutic avenues for central nervous system (CNS) malignancies with MTAP deletions.[1][2]
Mechanism of Action
This compound functions by directly inhibiting the enzymatic activity of MAT2A. This leads to a reduction in the intracellular levels of SAM. In the context of MTAP-deleted cancer cells, this SAM depletion synergizes with the pre-existing partial inhibition of PRMT5 by MTA, leading to a significant disruption of essential cellular processes and ultimately, apoptosis.
Caption: Signaling pathway of this compound in MTAP-deleted cancer.
Preclinical Data
This compound has undergone preclinical evaluation in various MTAP-deleted cancer models, demonstrating significant anti-tumor activity both in vitro and in vivo.
In Vitro Efficacy
The inhibitory activity of this compound has been quantified in cell-based assays, showcasing its potency and selectivity for MTAP-deleted cells.
| Cell Line | Genotype | Assay Type | Endpoint | Value | Citation |
| HCT-116 | MTAP-null | MAT2A Inhibition | IC50 | 22 nM | [2] |
| HCT-116 | MTAP-null | SAM Reduction | IC50 | 34 nM | [2] |
| HCT-116 | MTAP-null | Growth Inhibition | GI50 (4 days) | 66 nM | [2][6] |
| HCT-116 | MTAP-WT | Growth Inhibition | GI50 (4 days) | 1.65 µM | [2][6] |
In Vivo Efficacy
Xenograft models have been instrumental in demonstrating the anti-tumor effects of this compound in a whole-organism setting.
| Animal Model | Cancer Type | Dosing Regimen | Duration | Key Findings | Citation |
| Mice with HCT-116 xenografts (MTAP-deficient) | Colon Cancer | 10 mg/kg, p.o., single dose | Single dose | Reduced tumor and brain SAM levels | [2][6] |
| KP4 xenograft mice | Pancreatic Cancer | 30-60 mg/kg, p.o., once daily | 13 days | Significant tumor growth inhibition at 60 mg/kg; ~80% reduction in tumor SAM levels; no significant weight loss | [2][6] |
Pharmacokinetics
Pharmacokinetic studies in mice have provided insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
| Species | Dose | Route | Parameter | Value | Citation |
| Mice (bearing HCT-116 tumors) | 10 mg/kg | p.o. | Tumor SAM EAUC50 | 9680 h·ng/mL | [2][6] |
| Mice (bearing HCT-116 tumors) | 10 mg/kg | p.o. | Brain SAM EAUC50 | 26400 h·ng/mL | [2][6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Cell Culture
-
Cell Lines: HCT-116 (MTAP-null and MTAP-WT) and KP4 human cancer cell lines.
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay
This protocol is a standard procedure for determining the effect of a compound on cell proliferation.
Caption: A typical workflow for a cell viability assay.
-
Cell Seeding: Plate cells in 96-well microplates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO).
-
Incubation: Incubate the plates for 4 days at 37°C.
-
Reagent Addition: Add a cell viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Formazan Formation: Incubate for 1-4 hours to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibition (GI50) values by fitting the dose-response data to a sigmoidal curve.
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of this compound in a living organism.
Caption: General workflow for in vivo xenograft studies.
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID) to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Subcutaneously inject a suspension of HCT-116 or KP4 cells (typically 1-5 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers at regular intervals. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer this compound orally at the specified doses (e.g., 30 or 60 mg/kg) once daily. The control group receives the vehicle solution.
-
Efficacy Evaluation: Continue treatment for the specified duration and monitor tumor volume and body weight. The primary endpoint is typically tumor growth inhibition (TGI).
-
Pharmacodynamic Analysis: At the end of the study, tumors and other tissues can be collected to measure pharmacodynamic markers such as SAM levels to confirm target engagement.
Conclusion and Future Directions
This compound represents a promising therapeutic agent for the treatment of MTAP-deleted cancers. Its potent and selective inhibition of MAT2A, coupled with its ability to penetrate the central nervous system, warrants further investigation. The preclinical data strongly support the synthetic lethal approach of targeting MAT2A in this genetically defined patient population. Future studies should focus on clinical trials to evaluate the safety and efficacy of this compound in patients with MTAP-deleted solid tumors and CNS malignancies. Combination strategies with other anti-cancer agents could also be explored to enhance therapeutic benefit and overcome potential resistance mechanisms.
References
- 1. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. annualreviews.org [annualreviews.org]
- 4. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. search.syr.edu [search.syr.edu]
- 6. medchemexpress.com [medchemexpress.com]
AGI-41998: A Technical Guide for Studying the Methionine Cycle
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-41998 is a potent, orally bioavailable, and brain-penetrant small molecule inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is a crucial enzyme in the methionine cycle, responsible for catalyzing the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for a vast array of cellular methylation reactions.[3][4] This technical guide provides an in-depth overview of this compound, its mechanism of action, and its application as a chemical probe to study the methionine cycle, particularly in the context of oncology.
Mechanism of Action
This compound exerts its biological effects through the direct inhibition of MAT2A. This inhibition leads to a reduction in the intracellular levels of SAM.[1] In the context of cancers with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, this reduction of SAM has significant consequences. MTAP-deleted cancer cells have an impaired methionine salvage pathway, leading to an accumulation of methylthioadenosine (MTA). MTA is a partial inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition makes these cancer cells highly dependent on SAM for the remaining PRMT5 activity. By depleting the SAM pool, this compound further inhibits PRMT5, leading to synthetic lethality in MTAP-deleted tumors.[3][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro and in vivo studies.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Condition | Value | Reference |
| IC50 (MAT2A) | HCT-116 | MTAP-null | 22 nM | [1] |
| IC50 (SAM) | HCT-116 | MTAP-null | 34 nM | [1] |
| GI50 | HCT-116 | MTAP-null | 66 nM | [1] |
| GI50 | HCT-116 | MTAP WT | 1.65 µM | [1] |
Table 2: In Vivo Activity of this compound
| Parameter | Animal Model | Dosage | Effect | Reference |
| Tumor SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg, p.o., single dose | EAUC50 of 9680 h·ng/mL | [1] |
| Brain SAM Reduction | HCT-116 Xenograft (MTAP-deficient) | 10 mg/kg, p.o., single dose | EAUC50 of 26400 h·ng/mL | [1] |
| Tumor Growth Inhibition | KP4 Xenograft | 30-60 mg/kg, p.o., once daily for 13 days | Significant inhibition at 60 mg/kg | [1] |
| Tumor SAM Level Decrease | KP4 Xenograft | 60 mg/kg, p.o., once daily for 13 days | Approximately 80% decrease | [1] |
Signaling Pathways and Experimental Workflows
The Methionine Cycle and this compound's Point of Intervention
The following diagram illustrates the core methionine cycle and highlights the inhibitory action of this compound on MAT2A.
Caption: Inhibition of MAT2A by this compound blocks SAM synthesis.
Synthetic Lethality in MTAP-Deleted Cancers
This diagram outlines the synthetic lethal interaction between MAT2A inhibition by this compound and MTAP deletion, leading to cancer cell death.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting the Methionine-MAT2A-SAM Axis for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AGI-41998 in In Vitro Cell Culture
For Research Use Only. Not for use in diagnostic procedures.
Introduction
AGI-41998 is a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] MAT2A is the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells.[3][4] In cancers harboring a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is frequently co-deleted with the tumor suppressor CDKN2A, cells accumulate high levels of methylthioadenosine (MTA).[3][4] MTA is a partial inhibitor of the protein arginine methyltransferase 5 (PRMT5). This makes MTAP-deleted cancer cells uniquely vulnerable to further suppression of PRMT5 activity through the inhibition of MAT2A by this compound, a concept known as synthetic lethality.[3][4][5] These application notes provide detailed protocols for the in vitro use of this compound in cell culture, focusing on MTAP-deleted cancer cell lines such as HCT-116.
Data Presentation
The following table summarizes the quantitative data for this compound in relevant in vitro and in vivo models.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (MAT2A Inhibition) | HCT-116 (MTAP-null) | 22 nM | [1] |
| IC50 (SAM Inhibition) | HCT-116 (MTAP-null) | 34 nM | [1] |
| GI50 (Cell Proliferation, 4 days) | HCT-116 (MTAP-null) | 66 nM | [1] |
| GI50 (Cell Proliferation, 4 days) | HCT-116 (MTAP-wildtype) | 1.65 µM | [1] |
Signaling Pathway
The diagram below illustrates the proposed mechanism of action for this compound in MTAP-deleted cancer cells.
Caption: Mechanism of this compound in MTAP-deleted cancers.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 5.05 mg of this compound (MW: 505.3 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Cell Culture and Maintenance
Materials:
-
HCT-116 MTAP-null and MTAP-wildtype human colorectal carcinoma cells
-
Appropriate cell culture medium (e.g., McCoy's 5A Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Culture HCT-116 cells in the recommended medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
Cell Viability (MTT) Assay
This protocol is to determine the effect of this compound on cell proliferation and viability.
Caption: Workflow for MTT Cell Viability Assay.
Procedure:
-
Seed HCT-116 cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including vehicle control) is less than 0.5%.
-
Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium and vehicle (DMSO) as controls.
-
Incubate the plate for 72-96 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value.
Western Blot Analysis of PRMT5 Pathway
This protocol is to assess the impact of this compound on the MAT2A-PRMT5 signaling pathway.
Procedure:
-
Seed HCT-116 MTAP-null cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 48-72 hours.
-
Harvest the cells, wash with ice-cold PBS, and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Rabbit anti-MAT2A
-
Rabbit anti-PRMT5
-
Rabbit anti-SDMA (Symmetric Di-Methyl Arginine)
-
Rabbit anti-H4R3me2s (Symmetric Di-Methyl Histone H4 at Arginine 3)
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again as in step 9.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Intracellular SAM Level Measurement by LC-MS/MS
This protocol provides a general workflow for the quantification of intracellular S-adenosylmethionine.
Caption: Workflow for intracellular SAM measurement.
Procedure:
-
Seed HCT-116 MTAP-null cells in 6-well plates and treat with this compound as described for Western Blot analysis.
-
Harvest the cells by trypsinization and count them to ensure equal cell numbers for each sample.
-
Quench metabolic activity by rapidly washing the cell pellet with ice-cold saline or PBS.
-
Extract the metabolites by adding a cold extraction solvent (e.g., 80% methanol).
-
Vortex the samples and incubate at -20°C for at least 30 minutes.
-
Centrifuge the samples at high speed to pellet cell debris.
-
Collect the supernatant containing the metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in an appropriate solvent for LC-MS/MS analysis.
-
Analyze the samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system equipped with a suitable column (e.g., C18) and operating in positive ion mode.
-
Quantify SAM levels by comparing the peak areas to a standard curve of known SAM concentrations.
Troubleshooting
-
Low Cell Viability in Control Wells: Check for contamination, ensure proper cell handling techniques, and verify the quality of the cell culture reagents.
-
Inconsistent Western Blot Results: Ensure complete protein transfer, use fresh buffers, optimize antibody concentrations, and include appropriate loading controls.
-
High Variability in SAM Measurements: Ensure rapid and complete quenching of metabolism, be precise in cell counting and solvent volumes, and use an internal standard during LC-MS/MS analysis.
Conclusion
This compound is a valuable research tool for investigating the role of MAT2A and SAM metabolism in MTAP-deleted cancers. The protocols outlined in these application notes provide a framework for studying the in vitro effects of this compound on cell viability, signaling pathways, and metabolite levels. Adherence to these detailed methodologies will facilitate the generation of robust and reproducible data for researchers in oncology and drug development.
References
- 1. annualreviews.org [annualreviews.org]
- 2. ideayabio.com [ideayabio.com]
- 3. MAT2A Inhibition Blocks the Growth of MTAP-Deleted Cancer Cells by Reducing PRMT5-Dependent mRNA Splicing and Inducing DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AGI-41998 in HCT-116 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-41998 is a potent and orally active inhibitor of Methionine Adenosyltransferase 2A (MAT2A), an enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor crucial for cellular processes. In cancer cells, particularly those with a deletion of the methylthioadenosine phosphorylase (MTAP) gene, which is often co-deleted with the tumor suppressor CDKN2A, there is a heightened dependence on the MAT2A pathway for survival. This creates a synthetic lethal relationship, making MAT2A an attractive therapeutic target. This compound has demonstrated significant anti-proliferative effects in cancer cell lines, including the human colorectal carcinoma cell line HCT-116, especially in MTAP-null models.
These application notes provide detailed protocols for utilizing this compound to study its effects on HCT-116 cells, including assessing cell viability, apoptosis, and target engagement.
Quantitative Data Summary
The following tables summarize the reported in vitro efficacy of this compound in HCT-116 cell lines.
Table 1: In Vitro Inhibitory Activity of this compound in HCT-116 Cells [1]
| Cell Line Variant | Parameter | Value |
| HCT-116 (MTAP-null) | MAT2A IC50 | 22 nM |
| HCT-116 (MTAP-null) | SAM IC50 | 34 nM |
| HCT-116 (MTAP-null) | GI50 (4 days) | 66 nM |
| HCT-116 (MTAPwt) | GI50 (4 days) | 1.65 µM |
Signaling Pathway
This compound targets the methionine cycle by inhibiting MAT2A. This enzyme catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM). SAM is a critical molecule that donates methyl groups for the methylation of various substrates, including DNA, RNA, and proteins (histones). These methylation events are vital for gene expression regulation and cellular proliferation. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) inhibits PRMT5, a key enzyme involved in protein methylation. This makes the cells more sensitive to the reduction in SAM levels caused by MAT2A inhibition, leading to synthetic lethality.
References
Application Note: AGI-41998 for S-Adenosylmethionine (SAM) Level Measurement Assay
For Research Use Only. Not for use in diagnostic procedures.
Introduction
S-adenosylmethionine (SAM) is a universal methyl donor essential for the methylation of DNA, RNA, proteins, and lipids. The enzyme methionine adenosyltransferase 2A (MAT2A) catalyzes the synthesis of SAM from methionine and ATP. In certain cancers, particularly those with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, cancer cells become highly dependent on MAT2A for survival. This creates a synthetic lethal relationship where inhibiting MAT2A leads to a significant depletion of intracellular SAM levels and subsequent cancer cell death.
AGI-41998 is a potent, orally active, and brain-penetrant inhibitor of MAT2A.[1][2] It has been shown to effectively reduce intracellular SAM levels, particularly in MTAP-deleted cancer cell lines such as HCT-116.[1] This application note provides a detailed protocol for using this compound to modulate and measure intracellular SAM levels in cultured cells. The protocol is designed for researchers, scientists, and drug development professionals investigating the effects of MAT2A inhibition on cellular metabolism and function.
Principle of the Assay
This protocol describes the treatment of cultured cancer cells with this compound to inhibit MAT2A activity, leading to a dose-dependent decrease in intracellular SAM levels. The SAM levels are then quantified using a commercially available colorimetric SAM assay kit. This assay provides a straightforward and reliable method to assess the pharmacological activity of this compound and its impact on the cellular methylome.
Materials and Reagents
-
This compound (CAS: 2377492-26-5)
-
MTAP-deleted human colorectal carcinoma cell line (e.g., HCT-116 MTAP-/-)
-
Appropriate cell culture medium (e.g., McCoy's 5A)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
DMSO (for this compound stock solution)
-
Colorimetric S-Adenosyl Methionine (SAM) Assay Kit (e.g., ProFoldin Catalog Number SAM00 or similar)
-
96-well microplates (clear, flat-bottom for colorimetric assay)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)
Data Presentation
Table 1: this compound Activity in HCT-116 Cancer Cell Lines
| Cell Line | This compound IC50 (MAT2A) | This compound IC50 (SAM) | This compound GI50 |
| HCT-116 MTAP-null | 22 nM[1] | 34 nM[1] | 66 nM[1] |
| HCT-116 MTAP WT | Not specified | Not specified | 1.65 µM[1] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Treatment | Effect on Tumor SAM Levels |
| Mice with HCT-116 (MTAP-deficient) tumors | 10 mg/kg, p.o., single dose | EAUC50 of 9680 h·ng/mL[1] |
| KP4 xenograft mice | 30-60 mg/kg, p.o., once daily for 13 days | Decreased by approximately 80%[1] |
Signaling Pathway
Caption: MAT2A signaling in normal vs. MTAP-deleted cancer cells.
Experimental Workflow
Caption: Experimental workflow for SAM level measurement.
Experimental Protocols
Cell Culture and Seeding
-
Culture HCT-116 MTAP-/- cells in McCoy's 5A medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
This compound Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of treatment, prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1 µM). Ensure the final DMSO concentration is less than 0.1% in all wells.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the cells for 48 to 72 hours at 37°C and 5% CO2.
Sample Preparation for SAM Assay
-
After the incubation period, carefully aspirate the medium from each well.
-
Gently wash the cells twice with 100 µL of ice-cold PBS.
-
Lyse the cells according to the protocol provided with the chosen colorimetric SAM assay kit. This typically involves adding a lysis buffer and incubating for a short period.
-
Centrifuge the plate to pellet cell debris and collect the supernatant containing the cell lysate for the SAM measurement.
SAM Measurement (Using a Colorimetric Assay Kit)
-
Follow the manufacturer's instructions for the colorimetric SAM assay kit. This generally involves the following steps:
-
Prepare a standard curve using the provided SAM standard.
-
Add the cell lysates and standards to a new 96-well plate.
-
Add the assay reagents provided in the kit.
-
Incubate the plate for the recommended time to allow for color development.
-
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the SAM concentration in each sample by comparing the absorbance values to the standard curve. Normalize the SAM concentration to the protein concentration of the cell lysate if desired.
Expected Results
Treatment of HCT-116 MTAP-/- cells with this compound is expected to result in a dose-dependent decrease in intracellular SAM levels. The IC50 for SAM reduction in these cells is approximately 34 nM.[1] Significant reduction in SAM levels should be observable at concentrations above 10 nM.
Table 3: Representative Experimental Data
| This compound Conc. (nM) | Absorbance at 450 nm (OD) | Calculated SAM Conc. (µM) | % SAM Reduction |
| 0 (Vehicle) | 0.850 | 10.0 | 0% |
| 10 | 0.680 | 8.0 | 20% |
| 30 | 0.468 | 5.5 | 45% |
| 100 | 0.255 | 3.0 | 70% |
| 300 | 0.128 | 1.5 | 85% |
| 1000 | 0.085 | 1.0 | 90% |
Troubleshooting
-
High background signal: Ensure complete removal of culture medium before cell lysis. Some medium components can interfere with the assay.
-
Low signal: Ensure a sufficient number of cells are seeded and that lysis is efficient.
-
Inconsistent results: Ensure accurate pipetting and consistent incubation times. Perform the assay in triplicate to minimize variability.
Conclusion
This compound is a valuable tool for studying the role of MAT2A and SAM in cancer biology. This application note provides a robust protocol for the treatment of cultured cells with this compound and the subsequent measurement of intracellular SAM levels. This assay can be used to investigate the downstream effects of MAT2A inhibition and to screen for novel therapeutic strategies targeting this pathway.
References
AGI-41998 Experimental Design for Neurobiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
AGI-41998 is a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] Its primary mechanism of action is the inhibition of MAT2A, the enzyme responsible for the synthesis of S-adenosylmethionine (SAM), a universal methyl donor critical for numerous metabolic pathways in the central nervous system (CNS).[3][4] Given SAM's vital role in DNA methylation, neurotransmitter synthesis, and phospholipid metabolism, this compound presents a valuable tool for investigating the impact of SAM depletion on neuronal function, glial biology, and the pathogenesis of neurological disorders.[5][6] This document provides detailed application notes and experimental protocols for the use of this compound in a neurobiology research setting.
Data Presentation
In Vitro Efficacy and Potency of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 (MAT2A Inhibition) | HCT-116 (MTAP-null) | 22 nM | [1][2] |
| IC50 (SAM Inhibition) | HCT-116 (MTAP-null) | 34 nM | [1] |
| GI50 (Cell Growth Inhibition) | HCT-116 (MTAP-null) | 66 nM (4-day treatment) | [1] |
| GI50 (Cell Growth Inhibition) | HCT-116 (MTAP WT) | 1.65 µM (4-day treatment) | [1] |
In Vivo Pharmacodynamics of this compound in Mice
| Dosage and Administration | Tissue | Effect | Reference |
| 10 mg/kg, p.o., single dose | Brain | Reduction in S-adenosylmethionine (SAM) levels | [1] |
| 10 mg/kg, p.o., single dose | Tumor (HCT-116) | Reduction in S-adenosylmethionine (SAM) levels | [1] |
| 30-60 mg/kg, p.o., once daily for 13 days | Tumor (KP4 xenograft) | Significant inhibition of tumor growth | [1] |
Signaling Pathway
The primary signaling pathway affected by this compound is the methionine cycle, leading to a reduction in S-adenosylmethionine (SAM) and subsequent downstream effects on methylation events. In the context of neurobiology, this has significant implications for epigenetic regulation, neurotransmitter metabolism, and myelination.
Caption: this compound inhibits MAT2A, reducing SAM and impacting key neurological processes.
Experimental Protocols
Protocol 1: In Vitro Treatment of Primary Neuronal Cultures with this compound
This protocol details the treatment of primary cortical neurons with this compound to assess its effects on neuronal viability and function.
Materials:
-
This compound (stock solution in DMSO)
-
Primary cortical neurons (cultured on poly-D-lysine coated plates)
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
MTT or LDH assay kit for viability assessment
-
Reagents for immunocytochemistry (e.g., antibodies against neuronal markers like MAP2, neurofilament)
-
Reagents for Western blotting
Procedure:
-
Cell Culture: Culture primary cortical neurons according to standard protocols to allow for maturation and network formation.
-
This compound Preparation: Prepare a working stock of this compound in neuronal culture medium. Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.
-
Treatment:
-
For viability assays, plate neurons in 96-well plates. Once cultures are established, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 nM to 10 µM). Include a vehicle control (DMSO).
-
Incubate for the desired time period (e.g., 24, 48, 72 hours).
-
-
Viability Assessment:
-
Perform MTT or LDH assays according to the manufacturer's instructions to determine the effect of this compound on neuronal viability.
-
-
Immunocytochemistry:
-
Culture neurons on coverslips in 24-well plates and treat with this compound.
-
Fix, permeabilize, and stain the neurons with relevant antibodies to visualize neuronal morphology and the expression of specific proteins.
-
-
Western Blotting:
-
Lyse treated neurons and collect protein extracts.
-
Perform Western blotting to quantify changes in protein expression levels related to synaptic function, apoptosis, or other pathways of interest.
-
Caption: Workflow for in vitro this compound treatment of primary neurons.
Protocol 2: Assessment of this compound's Effect on Myelination in a Neuron-Oligodendrocyte Co-culture
This protocol is designed to investigate the role of SAM in myelination by treating co-cultures of neurons and oligodendrocytes with this compound.
Materials:
-
Primary neurons (e.g., from dorsal root ganglia)
-
Oligodendrocyte precursor cells (OPCs)
-
Co-culture medium
-
This compound
-
Antibodies for immunofluorescence (e.g., anti-myelin basic protein (MBP), anti-neurofilament)
-
Fluorescence microscope
Procedure:
-
Establish Co-culture:
-
Culture primary neurons until they form a dense axonal network.
-
Seed OPCs onto the neuronal culture to initiate oligodendrocyte differentiation and myelination.
-
-
This compound Treatment:
-
Once myelination has begun, introduce this compound into the co-culture medium at various concentrations.
-
Include a vehicle control.
-
Continue the treatment for a period sufficient to observe changes in myelination (e.g., 7-14 days), with regular media changes containing the inhibitor.
-
-
Immunofluorescence Staining:
-
Fix the co-cultures and perform immunofluorescence staining for MBP (to visualize myelin sheaths) and a neuronal marker.
-
-
Quantification of Myelination:
-
Using a fluorescence microscope, capture images of the stained co-cultures.
-
Quantify the extent of myelination by measuring the length and number of MBP-positive segments per axon.
-
Caption: Workflow for assessing this compound's effect on myelination in vitro.
Protocol 3: In Vivo Microdialysis to Measure Neurotransmitter Levels Following this compound Administration
This protocol describes an in vivo experiment to determine how acute or chronic this compound administration affects the extracellular levels of neurotransmitters in a specific brain region of a freely moving animal.
Materials:
-
This compound formulated for oral gavage
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump and solutions (artificial cerebrospinal fluid)
-
Fraction collector
-
HPLC-ECD or LC-MS/MS system for neurotransmitter analysis
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat or mouse) and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., striatum for dopamine, hippocampus for glutamate).
-
Allow the animal to recover from surgery.
-
-
This compound Administration:
-
Administer this compound orally at the desired dose (e.g., 10-60 mg/kg). For chronic studies, administer daily for the specified duration.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid at a low flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) in a fraction collector.
-
-
Neurotransmitter Analysis:
-
Analyze the collected dialysate samples using HPLC-ECD or LC-MS/MS to quantify the concentrations of neurotransmitters and their metabolites.
-
-
Data Analysis:
-
Compare the neurotransmitter levels in this compound-treated animals to those in vehicle-treated controls.
-
Caption: Workflow for in vivo microdialysis after this compound administration.
Conclusion
This compound is a powerful research tool for elucidating the roles of MAT2A and SAM in the central nervous system. Its brain-penetrant nature allows for both in vitro and in vivo investigations into the impact of SAM depletion on a wide range of neurobiological processes. The protocols provided here offer a starting point for researchers to explore the effects of this compound on neuronal health, glial function, and neurotransmission, ultimately contributing to a better understanding of the metabolic regulation of brain function and pathology.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. S-Adenosyl methionine - Wikipedia [en.wikipedia.org]
- 5. S-Adenosyl Methionine and Transmethylation Pathways in Neuropsychiatric Diseases Throughout Life - PMC [pmc.ncbi.nlm.nih.gov]
- 6. S-Adenosylmethionine and methylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of AGI-41998 in Glioblastoma Research: A Detailed Guide
Introduction
AGI-41998 is a potent, orally bioavailable, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A). This enzyme plays a critical role in cellular metabolism by catalyzing the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor for a wide range of biological reactions, including DNA, RNA, and protein methylation. In the context of glioblastoma, the most aggressive primary brain tumor in adults, this compound presents a promising therapeutic strategy, particularly for tumors harboring a specific genetic alteration: the homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in glioblastoma research.
The Rationale for Targeting MAT2A in Glioblastoma
The therapeutic targeting of MAT2A in glioblastoma is primarily based on the concept of synthetic lethality in the context of MTAP deficiency. The MTAP gene is frequently co-deleted with the CDKN2A tumor suppressor gene on chromosome 9p21, an event that occurs in approximately 40-50% of glioblastoma cases.[1][2]
MTAP is a key enzyme in the methionine salvage pathway, responsible for the conversion of 5'-methylthioadenosine (MTA) to adenine and 5-methylthioribose-1-phosphate. In MTAP-deleted cancer cells, MTA accumulates and acts as an inhibitor of protein arginine methyltransferase 5 (PRMT5). This partial inhibition of PRMT5 renders the cells highly dependent on the de novo synthesis of SAM by MAT2A. Consequently, inhibiting MAT2A with a potent inhibitor like this compound in these MTAP-deficient tumors leads to a significant reduction in SAM levels, disruption of essential methylation processes, and ultimately, selective cancer cell death. This synthetic lethal interaction provides a therapeutic window to target glioblastoma cells while sparing normal, MTAP-proficient cells.
Recent studies have demonstrated that MAT2A is a critical vulnerability in glioblastoma.[3][4] Genetic knockdown or pharmacological inhibition of MAT2A has been shown to reduce glioblastoma cell viability, impair mitochondrial function, and induce oxidative stress.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the prevalence of the MTAP deletion in glioblastoma and the preclinical efficacy of MAT2A inhibitors.
Table 1: Frequency of MTAP Gene Deletion in Glioblastoma
| Study Population | Frequency of MTAP Deletion | Citation |
| Glioblastoma (GBM) TCGA PanCancer Atlas | > 40% (deep deletion) | |
| Glioblastoma (GBM) | ~50% | [1] |
| Adult Glioblastoma | 45.6% | [2] |
| Pediatric Glioblastoma | 54.8% | [2] |
Table 2: Preclinical Efficacy of MAT2A Inhibitors in Glioblastoma Models
| Compound | Model System | Endpoint | Value | Citation |
| This compound | Intracranial Glioblastoma Xenografts (HF2303) | In vivo SAM reduction in brain | Significant reduction at 30 mg/kg and 60 mg/kg | [5] |
| This compound | Intracranial Glioblastoma Xenografts (HF2303) | Survival with radiation | Significantly prolonged survival | [5] |
| AG-270 | Patient-Derived Primary GBM Cells (GBM6) | EC50 (Cell Viability) | ~1 µM | [3] |
| AG-270 | Patient-Derived Primary GBM Cells (GBM76) | EC50 (Cell Viability) | ~2 µM | [3] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathway and a general experimental workflow for investigating this compound in glioblastoma.
Figure 1. this compound Mechanism of Action in MTAP-Deleted Glioblastoma.
Figure 2. General Experimental Workflow for this compound in Glioblastoma.
Experimental Protocols
The following are detailed protocols that can be adapted for the study of this compound in glioblastoma research.
Protocol 1: In Vitro Cell Viability Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of this compound in MTAP-proficient and MTAP-deleted glioblastoma cell lines.
Materials:
-
Glioblastoma cell lines (e.g., U87MG - MTAP proficient, and patient-derived MTAP-deleted lines)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed glioblastoma cells in 96-well plates at a density of 2,000-5,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C, 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested concentration range is from 1 nM to 100 µM. Include a DMSO vehicle control.
-
Treatment: Add 100 µL of the diluted this compound or vehicle control to the respective wells. The final DMSO concentration should not exceed 0.1%.
-
Incubation: Incubate the plates for 72-96 hours at 37°C, 5% CO2.
-
Cell Viability Measurement:
-
Equilibrate the plates and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the normalized values against the log of the this compound concentration.
-
Calculate the GI50 value using a non-linear regression curve fit (e.g., in GraphPad Prism).
-
Protocol 2: Western Blot for Histone Methylation
Objective: To assess the effect of this compound on global histone methylation marks.
Materials:
-
Glioblastoma cells treated with this compound (from a separate experiment)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-H3K4me3, anti-H3K27me3, anti-total H3)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: Lyse the treated cells with RIPA buffer and quantify protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Data Analysis: Quantify band intensities and normalize the levels of histone methylation marks to the total histone H3 loading control.
Protocol 3: In Vivo Efficacy Study in an Orthotopic Glioblastoma Model
Objective: To evaluate the anti-tumor efficacy of this compound in an intracranial glioblastoma xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
MTAP-deleted glioblastoma cells engineered to express luciferase (e.g., from a patient-derived xenograft)
-
Stereotactic surgery equipment
-
This compound formulation for oral gavage
-
Bioluminescence imaging system (e.g., IVIS)
-
D-luciferin
Procedure:
-
Intracranial Tumor Implantation:
-
Anesthetize the mice and secure them in a stereotactic frame.
-
Inject 1x10^5 to 5x10^5 luciferase-expressing glioblastoma cells into the striatum of the brain.
-
-
Tumor Engraftment and Baseline Imaging:
-
Allow the tumors to engraft for 7-10 days.
-
Perform baseline bioluminescence imaging to confirm tumor establishment and randomize mice into treatment groups.
-
-
Treatment Administration:
-
Prepare this compound in a suitable vehicle for oral administration.
-
Administer this compound (e.g., 30-60 mg/kg) or vehicle control daily via oral gavage.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth weekly by bioluminescence imaging. Inject mice with D-luciferin and acquire images 10-15 minutes post-injection.
-
-
Survival Analysis:
-
Monitor the mice for signs of tumor-related morbidity and euthanize them when they reach a pre-defined endpoint.
-
Record the date of euthanasia and perform a Kaplan-Meier survival analysis.
-
-
Pharmacodynamic Analysis (Optional):
-
At the end of the study or in a satellite group of animals, collect tumor and brain tissue at specified time points after the final dose of this compound.
-
Measure SAM and SAH levels in the tissues using LC-MS/MS to confirm target engagement.
-
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, animal models, and experimental conditions. All animal experiments should be conducted in accordance with institutional and national guidelines for the welfare of experimental animals.
References
- 1. MTAP loss promotes stemness in glioblastoma and confers unique susceptibility to purine starvation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Loss of 5′-Methylthioadenosine Phosphorylase (MTAP) is Frequent in High-Grade Gliomas; Nevertheless, it is Not Associated with Higher Tumor Aggressiveness - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MAT2a and AHCY inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MAT2a and AHCY inhibition disrupts antioxidant metabolism and reduces glioblastoma cell survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
AGI-41998 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, stability, and handling of AGI-41998, a potent and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent, selective, and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A) with an IC50 of 22 nM.[1][2] MAT2A is a critical enzyme that catalyzes the formation of S-adenosylmethionine (SAM), the primary methyl donor for a wide range of cellular methylation reactions essential for cell proliferation and survival. By inhibiting MAT2A, this compound disrupts these methylation processes, which can be particularly effective in cancers with specific metabolic vulnerabilities, such as those with MTAP gene deletion.[3]
Q2: What are the primary research applications for this compound?
A2: this compound is primarily used in cancer research, particularly for studying tumors with homozygous MTAP deletion.[3] Its brain-penetrant nature also makes it a valuable tool for investigating the role of SAM modulation in the central nervous system (CNS).[4][5]
Q3: How should I store this compound?
A3: Proper storage is crucial to maintain the integrity of this compound. Recommendations are provided in the table below.
Troubleshooting Guides
Issue: Difficulty Dissolving this compound
-
Problem: The compound is not fully dissolving in the chosen solvent.
-
Troubleshooting Steps:
-
Increase Temperature: Gently warm the solution to 37°C.[4]
-
Sonication: Use an ultrasonic bath to aid dissolution.[4]
-
Use Fresh Solvent: For DMSO stock solutions, use newly opened, anhydrous DMSO as hygroscopic DMSO can negatively impact solubility.[2]
-
Review Solvent Choice: Ensure you are using a recommended solvent. For aqueous solutions, the use of co-solvents may be necessary.
-
Issue: Compound Precipitation in Cell Culture Media
-
Problem: A precipitate forms when the DMSO stock solution is diluted into aqueous cell culture media.
-
Troubleshooting Steps:
-
Limit DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5% to avoid both precipitation and cellular toxicity.
-
Stepwise Dilution: Perform serial dilutions in your culture medium rather than a single large dilution to minimize rapid changes in solvent polarity.
-
Pre-warm Media: Warm the cell culture media to 37°C before adding the this compound stock solution.
-
Data and Protocols
Physicochemical and Solubility Data
| Property | Value | Citation |
| Molecular Weight | 505.29 g/mol | [4] |
| Formula | C₂₂H₁₆BrF₃N₄O₂ | [4] |
| Appearance | Light yellow to yellow solid | [2] |
| Purity | >98% (HPLC) | |
| Solubility in DMSO | 83.33 mg/mL (164.92 mM) | [2][4] |
| 10 mM | [1] | |
| Solubility in Other Solvents | Data not publicly available. Generally insoluble in aqueous solutions. |
Stability and Storage
| Form | Storage Temperature | Shelf Life | Notes | Citation |
| Solid Powder | -20°C | 3 years | Store in a dry, dark place. | [2] |
| 4°C | 6 months | For short-term storage. | ||
| In Solvent (DMSO) | -80°C | 6 months | Aliquot to avoid repeated freeze-thaw cycles. | [2] |
| -20°C | 1 month | For short-term storage. | [2] |
Note: Information on stability with regards to pH, light, and freeze-thaw cycles is not publicly available. It is recommended to protect solutions from light and to aliquot stock solutions to minimize freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh out the required amount of this compound powder. For 1 mg of this compound (MW: 505.29), you will need 197.91 µL of DMSO to make a 10 mM solution.
-
Add Solvent: Add the calculated volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Aid Dissolution: If necessary, gently warm the vial to 37°C and use an ultrasonic bath until the solution is clear and all solid has dissolved.[4]
-
Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials and store at -80°C for up to 6 months.[2]
Protocol 2: In Vivo Formulation (for oral administration)
This protocol is adapted from a published study and may require optimization for your specific experimental needs.[2]
-
Prepare a Concentrated Stock: Prepare a 20.8 mg/mL stock solution of this compound in DMSO.
-
Add Co-solvents: For a 1 mL final volume, take 100 µL of the 20.8 mg/mL DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add Surfactant: Add 50 µL of Tween-80 to the mixture and mix until uniform.
-
Final Dilution: Add 450 µL of saline to bring the final volume to 1 mL. The final concentration will be approximately 2.08 mg/mL.
-
Administration: This formulation should be prepared fresh for each use and administered orally.
Protocol 3: In Vitro MAT2A Enzyme Inhibition Assay
This is a general protocol for a colorimetric assay to measure MAT2A activity.
-
Prepare Reagents:
-
Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, 10 mM MgCl₂, pH 8.0.
-
Substrates: L-Methionine and ATP.
-
Enzyme: Recombinant human MAT2A.
-
Detection Reagent: A phosphate-detecting reagent (e.g., malachite green-based).
-
-
Compound Dilution: Prepare a serial dilution of this compound in DMSO. The final DMSO concentration in the assay should not exceed 1%.
-
Assay Procedure (384-well plate format): a. Add 100 nL of the diluted this compound or DMSO (vehicle control) to the appropriate wells. b. Add 2.5 µL of MAT2A enzyme solution and incubate for 30 minutes at room temperature. c. Initiate the reaction by adding a mixture of ATP and L-Methionine (final concentrations of 100 µM each). Incubate for 30 minutes at room temperature. d. Stop the reaction and detect the generated phosphate by adding 20 µL of the colorimetric detection reagent. e. Incubate for 30 minutes at room temperature and measure the absorbance at 620 nm.
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
Visualizations
MAT2A Signaling Pathway
Caption: The role of MAT2A in cellular methylation and its inhibition by this compound.
This compound Stock Solution Preparation Workflow
Caption: A step-by-step workflow for preparing this compound stock solutions.
Troubleshooting Logic for Solubility Issues
Caption: A logical flow for troubleshooting common solubility issues with this compound.
References
- 1. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing AGI-41998 Concentration for Enhanced Cell Viability: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for researchers utilizing AGI-41998, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize this compound concentration for your cell viability experiments.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect on cell viability | 1. Sub-optimal concentration: The concentration of this compound may be too low for the specific cell line. 2. Cell line resistance: The cell line may not have the MTAP gene deletion, making it less sensitive to MAT2A inhibition. 3. Short incubation time: The duration of treatment may be insufficient to induce a response. 4. Reagent integrity: The this compound stock solution may have degraded. | 1. Perform a dose-response experiment: Test a wider range of concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration for your cell line. 2. Verify MTAP status: Confirm the MTAP gene status of your cell line. MTAP-deleted cells are significantly more sensitive to this compound. 3. Extend incubation time: Increase the treatment duration (e.g., 48, 72, or 96 hours) and monitor cell viability at different time points. 4. Prepare fresh stock solution: Always prepare fresh this compound stock solution and store it properly at -20°C for short-term or -80°C for long-term storage.[1] |
| Excessive cell death, even at low concentrations | 1. High sensitivity of the cell line: The cell line may be exceptionally sensitive to MAT2A inhibition. 2. Off-target effects: At higher concentrations, off-target effects may contribute to cytotoxicity. 3. Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | 1. Lower the concentration range: Start with a much lower concentration range in your dose-response experiments (e.g., picomolar to low nanomolar). 2. Use the lowest effective concentration: Once the optimal concentration is determined, use the lowest concentration that achieves the desired biological effect to minimize off-target effects. 3. Maintain a low solvent concentration: Ensure the final concentration of the solvent in the culture medium is minimal (typically ≤ 0.1%) and include a solvent-only control. |
| Inconsistent results between experiments | 1. Variation in cell seeding density: Inconsistent cell numbers at the start of the experiment can lead to variable results. 2. Cell passage number: Using cells at a high passage number can lead to phenotypic and genotypic drift. 3. Variability in reagent preparation: Inconsistent preparation of this compound dilutions. | 1. Standardize cell seeding: Use a consistent cell seeding density for all experiments and ensure even cell distribution in the wells. 2. Use low passage number cells: Maintain a consistent and low passage number for your cell lines. 3. Prepare fresh dilutions: Prepare fresh serial dilutions of this compound from a validated stock solution for each experiment. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), a crucial enzyme in the methionine cycle. MAT2A catalyzes the conversion of methionine and ATP into S-adenosylmethionine (SAM), the primary methyl donor in the cell. By inhibiting MAT2A, this compound depletes intracellular SAM levels. This has a particularly significant impact on cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene. MTAP deletion leads to the accumulation of methylthioadenosine (MTA), which partially inhibits another enzyme, protein arginine methyltransferase 5 (PRMT5). The reduction in SAM caused by this compound further inhibits PRMT5 activity, creating a synthetic lethal effect in MTAP-deleted cancer cells. This disruption of PRMT5 function leads to defects in RNA splicing, DNA damage, and ultimately, cell death.
Q2: What is a good starting concentration for this compound in a new cell line?
A2: The optimal concentration of this compound is highly cell-line dependent. For MTAP-deleted cancer cell lines, a good starting point for a dose-response experiment is a range from 1 nM to 1 µM. For MTAP wild-type cell lines, a higher concentration range, from 100 nM to 10 µM, may be necessary. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) for your specific cell line.
Q3: How should I prepare and store this compound?
A3: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a high-concentration stock solution. For in vitro experiments, this stock solution is then further diluted in cell culture medium to the desired final concentrations. It is recommended to prepare small aliquots of the stock solution to avoid repeated freeze-thaw cycles. The stock solution should be stored at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: How long should I treat my cells with this compound?
A4: The duration of treatment will depend on your experimental goals and the doubling time of your cell line. For cell viability and proliferation assays, a typical incubation period is 72 to 96 hours. However, it is advisable to perform a time-course experiment (e.g., 24, 48, 72, and 96 hours) to determine the optimal treatment duration for your specific experimental setup.
Q5: What are the expected downstream effects of this compound treatment?
A5: The primary downstream effect of this compound is the inhibition of PRMT5 activity due to SAM depletion. This leads to a reduction in symmetric dimethylarginine (SDMA) levels on target proteins. Consequently, this can cause defects in RNA splicing, leading to the expression of aberrant transcripts. Furthermore, MAT2A inhibition has been shown to induce DNA damage and mitotic defects in sensitive cancer cells.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of this compound in different cell lines.
| Cell Line | MTAP Status | Assay Type | Inhibitory Concentration | Reference |
| HCT-116 | MTAP-null | MAT2A Inhibition | IC50: 22 nM | [1] |
| HCT-116 | MTAP-null | SAM Inhibition | IC50: 34 nM | [1] |
| HCT-116 | MTAP-null | Cell Growth Inhibition (4 days) | GI50: 66 nM | [1] |
| HCT-116 | MTAP Wild-Type | Cell Growth Inhibition (4 days) | GI50: 1.65 µM | [1] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (e.g., MTT Assay)
This protocol provides a general framework for conducting a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
DMSO (or other suitable solvent)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of working concentrations (e.g., 2x the final desired concentrations). A typical 8-point dilution series might range from 20 µM down to 2 nM (final concentrations from 10 µM to 1 nM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a medium-only control (no cells).
-
-
Cell Treatment:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10-20 µL of MTT reagent (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the medium-only control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (untreated cells set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Visualizations
Signaling Pathway of this compound Action
Caption: Mechanism of this compound in MTAP-deleted cancer cells.
Experimental Workflow for Determining Optimal this compound Concentration
Caption: Workflow for this compound dose-response experiment.
References
Technical Support Center: Overcoming AGI-41998 Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the MAT2A inhibitor, AGI-41998.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, orally active, and brain-penetrant inhibitor of Methionine Adenosyltransferase 2A (MAT2A). MAT2A is a critical enzyme responsible for the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in about 15% of all cancers, tumor cells accumulate high levels of methylthioadenosine (MTA). This accumulation partially inhibits the function of another enzyme, PRMT5. The inhibition of MAT2A by this compound further reduces SAM levels, leading to a synthetic lethal effect in these MTAP-deleted cancer cells.
Q2: We are observing a decrease in the efficacy of this compound in our long-term cell culture experiments. What could be the reason?
A2: A common reason for decreased efficacy of MAT2A inhibitors like this compound over time is the development of acquired resistance. One of the known mechanisms is the upregulation of MAT2A gene expression as a cellular feedback mechanism. This increase in MAT2A protein levels can blunt the inhibitory effect of the drug.
Q3: How can we confirm if our cancer cells have developed resistance to this compound?
A3: To confirm resistance, you should perform a dose-response assay (e.g., MTT or CTG assay) to determine the half-maximal inhibitory concentration (IC50) of this compound in your treated cell line and compare it to the parental (sensitive) cell line. A significant increase (typically 3- to 10-fold or higher) in the IC50 value indicates the development of resistance.[1][2] Additionally, you can perform a Western blot to check for the upregulation of MAT2A protein levels in the resistant cells compared to the parental line.
Q4: What strategies can we employ to overcome this compound resistance?
A4: A promising strategy to overcome resistance is the use of combination therapies. Research suggests that combining MAT2A inhibitors with other anti-cancer agents can have synergistic effects. Two particularly interesting combination strategies are:
-
Combination with Taxanes: MAT2A inhibition can induce DNA damage and mitotic defects, providing a rationale for combination with anti-mitotic agents like taxanes.
-
Combination with PRMT5 Inhibitors: Since MAT2A inhibition affects PRMT5 activity, a combination with a direct PRMT5 inhibitor can lead to a more profound and synergistic anti-tumor effect in MTAP-deleted cancers.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in our cell viability assays.
| Possible Cause | Troubleshooting Step |
| Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Optimize seeding density to ensure cells are in the logarithmic growth phase during the drug treatment period. |
| Drug Dilution Errors | Prepare fresh serial dilutions of this compound for each experiment. Use calibrated pipettes and ensure thorough mixing at each dilution step. |
| Incubation Time | Standardize the incubation time with the drug. A common duration for cell viability assays is 72 to 96 hours. |
| Assay Reagent Quality | Use fresh and properly stored assay reagents (e.g., MTT, CellTiter-Glo). |
| Cell Line Instability | If using a continuous cell line, ensure it has not been passaged too many times, which can lead to genetic drift. Return to an earlier passage from a frozen stock if necessary. |
Problem 2: Difficulty in establishing a stable this compound resistant cell line.
| Possible Cause | Troubleshooting Step |
| Initial Drug Concentration Too High | Start with a concentration of this compound that is at or slightly below the IC50 value of the parental cell line to avoid massive cell death. |
| Insufficient Recovery Time | Allow cells to recover and repopulate after each round of drug treatment before increasing the concentration. |
| Stepwise Increase in Concentration Too Rapid | Gradually increase the concentration of this compound in small increments. A common approach is to double the concentration at each step once the cells are proliferating steadily at the current concentration.[1][2] |
| Clonal Selection | The resistant population may be a small sub-clone. After establishing a polyclonal resistant population, consider performing single-cell cloning to isolate and characterize highly resistant clones. |
Data Presentation
Table 1: Example of IC50 Values for this compound in Sensitive and Resistant HCT-116 (MTAP-/-) Cancer Cells
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| HCT-116 (Parental) | 25 | 1 |
| HCT-116 (this compound Resistant) | 275 | 11 |
Experimental Protocols
Protocol 1: Generation of an this compound Resistant Cancer Cell Line
This protocol describes a stepwise method for generating a drug-resistant cell line by continuous exposure to increasing concentrations of this compound.[1][2][3][4]
Materials:
-
Parental cancer cell line (e.g., MTAP-deleted cell line like HCT-116)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
Cell culture flasks/dishes
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (e.g., MTT) to determine the IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete medium containing this compound at a concentration equal to the IC50.
-
Monitor and Passage: Monitor the cells daily. Initially, significant cell death is expected. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.
-
Stepwise Concentration Increase: Once the cells are proliferating at a stable rate (similar to the parental line in the absence of the drug), increase the concentration of this compound by a factor of 1.5 to 2.
-
Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the drug concentration. This process can take several months.
-
Characterize the Resistant Line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), characterize the resistant cell line by determining its new IC50 and analyzing the expression of relevant proteins like MAT2A via Western blot.
-
Cryopreservation: Cryopreserve the resistant cells at different stages of resistance development.
Protocol 2: Western Blot for MAT2A and PRMT5 Expression
This protocol outlines the procedure for analyzing the protein expression levels of MAT2A and PRMT5 in sensitive and resistant cell lines.[5][6][7][8]
Materials:
-
Parental and this compound resistant cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-MAT2A, anti-PRMT5, anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Sample Preparation: Normalize the protein concentrations and prepare lysates with Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and apply the ECL substrate. Visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to compare the expression levels of MAT2A and PRMT5 between the sensitive and resistant cell lines.
Visualizations
Caption: Signaling pathway of this compound in MTAP-deleted cancer cells.
References
- 1. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 3. Cell Culture Academy [procellsystem.com]
- 4. researchgate.net [researchgate.net]
- 5. Combined inhibition by PRMT5 and MAT2A demonstrates a strong synthetic lethality in MTAP homozygous-deficient glioma models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 8. bio-rad.com [bio-rad.com]
AGI-41998 variability in experimental results
Welcome to the technical support center for AGI-41998. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results when working with this potent, brain-penetrant MAT2A inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key quantitative data to support your research.
Troubleshooting Guides & FAQs
Variability in experimental outcomes can arise from a multitude of factors, from compound handling to specific cellular responses. This section provides a structured approach to identifying and resolving common issues.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell viability assays. What are the likely causes?
A1: Inconsistent IC50 values are a frequent challenge. Potential causes can be categorized into three main areas:
-
Compound Handling and Storage:
-
Solubility Issues: this compound has limited solubility in aqueous solutions. Incomplete solubilization can lead to inaccurate concentrations. Vendor information suggests a solubility of up to 83.33 mg/mL in DMSO with the need for ultrasonic treatment.[1][2] It's crucial to ensure the compound is fully dissolved before further dilution.
-
Stability: Improper storage can lead to degradation of the compound. This compound stock solutions in DMSO should be stored at -20°C for up to one month or -80°C for up to six months.[1] Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.
-
Hygroscopic Nature of DMSO: DMSO is hygroscopic and can absorb water from the atmosphere, which can affect the solubility of the compound.[1] Always use freshly opened, high-quality DMSO for preparing stock solutions.
-
-
Cell-Based Factors:
-
Cell Line Integrity: Use cell lines from a reputable source and ensure they are within a low passage number. Genetic drift in cell lines over time can alter their sensitivity to inhibitors.
-
Cell Density and Health: The density of cells at the time of treatment can significantly influence the apparent IC50. Ensure consistent cell seeding density and that cells are in the logarithmic growth phase and healthy at the start of the experiment.
-
MTAP Status: this compound's potency is significantly higher in MTAP-deleted (MTAP-null) cancer cells.[1] Confirm the MTAP status of your cell lines, as this is a critical determinant of sensitivity.
-
-
Assay Conditions:
-
Incubation Time: The duration of inhibitor exposure can affect the IC50 value. A 4-day incubation has been noted to show significant inhibition.[1] Standardize the incubation time across all experiments.
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration. If possible, use a consistent batch of FBS or consider reducing the serum concentration during treatment.
-
Q2: We are observing a weaker than expected phenotype or a lack of downstream signaling inhibition (e.g., no change in SAM levels) after this compound treatment. What could be the issue?
A2: This could be due to several factors related to the compound's activity and the experimental setup:
-
Insufficient On-Target Activity:
-
Concentration: Ensure the concentration of this compound is sufficient to inhibit MAT2A in your specific cell line. The IC50 for MAT2A is approximately 22 nM in HCT-116 MTAP-null cells.[1]
-
Cellular Uptake: While this compound is brain-penetrant, its uptake can vary between different cell types.
-
-
Feedback Mechanisms: Inhibition of MAT2A can sometimes trigger feedback loops that upregulate the expression of the MAT2A gene, which could blunt the inhibitory effect over time.[3]
-
Experimental Procedure:
-
Timing of Analysis: The timing of endpoint measurements is critical. Analyze downstream effects at various time points to capture the optimal window of inhibition.
-
Assay Sensitivity: Ensure your assay for detecting S-adenosylmethionine (SAM) levels is sensitive enough to detect the expected changes.
-
Q3: We are concerned about potential off-target effects of this compound. How can we address this?
A3: While this compound is a potent MAT2A inhibitor, like all small molecules, it has the potential for off-target effects. Here are some strategies to mitigate and identify them:
-
Use a Secondary Inhibitor: Employ a structurally different MAT2A inhibitor to see if it recapitulates the same phenotype. This would strengthen the evidence that the observed effect is due to on-target inhibition.
-
Rescue Experiments: If possible, perform a rescue experiment by overexpressing a form of MAT2A that is resistant to this compound. If the phenotype is reversed, it strongly suggests on-target activity.
-
Dose-Response Correlation: Carefully correlate the concentration of this compound required to induce the phenotype with the concentration required to inhibit MAT2A activity (i.e., reduce SAM levels). A close correlation supports an on-target effect.
-
Proteomic Profiling: Techniques like thermal proteome profiling (TPP) or chemical proteomics can be used to identify the direct binding targets of this compound within the cell.
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | MTAP Status | Assay Type | Parameter | Value | Reference |
| HCT-116 | MTAP-null | MAT2A Inhibition | IC50 | 22 nM | [1] |
| HCT-116 | MTAP-null | SAM Inhibition | IC50 | 34 nM | [1] |
| HCT-116 | MTAP-null | Growth Inhibition | GI50 (4 days) | 66 nM | [1] |
| HCT-116 | MTAP WT | Growth Inhibition | GI50 (4 days) | 1.65 µM | [1] |
Table 2: In Vivo Activity of this compound
| Animal Model | Tumor Type | Dosage and Administration | Key Findings | Reference |
| Mice with HCT-116 tumors | MTAP-deficient | 10 mg/kg, p.o., single dose | Reduced tumor and brain SAM levels. | [1] |
| KP4 xenograft mice | Pancreatic | 30-60 mg/kg, p.o., once daily for 13 days | Significantly inhibited tumor growth at 60 mg/kg. Decreased tumor SAM levels by ~80%. No significant weight loss. | [1] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
Materials:
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and add the medium containing the desired concentrations of this compound.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest this compound concentration).
-
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT/MTS Addition:
-
For MTT: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
-
For MTS: Add MTS reagent to each well and incubate for 1-4 hours.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the results as a dose-response curve to determine the IC50/GI50 value.
Western Blot for MAT2A and Downstream Markers
This protocol provides a general workflow for assessing protein levels following this compound treatment.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-MAT2A, anti-SDMA, anti-actin or -tubulin as a loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Denature an equal amount of protein from each sample by boiling in Laemmli buffer and separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control.
S-adenosylmethionine (SAM) Quantification
Quantification of intracellular SAM levels is a direct measure of MAT2A inhibition. This can be achieved using commercial ELISA kits or LC-MS/MS.
General Protocol using an ELISA Kit:
-
Sample Preparation:
-
Harvest cells after this compound treatment.
-
Lyse the cells according to the kit manufacturer's instructions (e.g., through sonication or specific lysis buffers).
-
Centrifuge to remove cell debris and collect the supernatant.
-
-
ELISA Procedure: Follow the specific protocol provided with the commercial SAM ELISA kit. This typically involves incubation of the cell lysate with a SAM-specific antibody in a competitive assay format.
-
Data Analysis: Calculate the SAM concentration based on the standard curve generated in the assay.
Mandatory Visualizations
Caption: this compound inhibits MAT2A, blocking SAM synthesis.
Caption: General experimental workflow for this compound studies.
Caption: Troubleshooting decision tree for this compound experiments.
References
Technical Support Center: Improving PRMT5 Inhibitor Efficacy in MTAP Wild-Type Cells
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with PRMT5 inhibitors. Given that the compound "AGI-41998" could not be identified, this guide uses well-characterized MTA-cooperative PRMT5 inhibitors (e.g., TNG908, MRTX1719) as representative examples to address the core challenge of improving efficacy in cancer cells with wild-type Methylthioadenosine Phosphorylase (MTAP).
Frequently Asked Questions (FAQs)
Q1: Why is our PRMT5 inhibitor significantly less potent in MTAP wild-type (MTAP-wt) cell lines compared to MTAP-deleted cell lines?
A1: This is the expected outcome for MTA-cooperative PRMT5 inhibitors. The mechanism of these inhibitors relies on a synthetic lethal interaction with MTAP deletion.[1][2][3] In MTAP-deleted cells, the metabolite methylthioadenosine (MTA) accumulates to high levels.[2][3] These inhibitors are designed to bind with high affinity to the PRMT5-MTA complex, effectively shutting down PRMT5 activity.[1][2][3] In MTAP-wt cells, the MTAP enzyme efficiently metabolizes MTA, keeping its concentration low.[2][3] Without high levels of MTA, the inhibitor cannot form the potent ternary complex with PRMT5, resulting in significantly lower efficacy.[1][2][3] Some inhibitors show over 70-fold greater selectivity for MTAP-deleted cells.[4]
Q2: What is the primary mechanism of action for MTA-cooperative PRMT5 inhibitors?
A2: Protein Arginine Methyltransferase 5 (PRMT5) is an enzyme that plays a crucial role in various cellular processes by adding symmetric dimethylarginine (SDMA) marks to histone and non-histone proteins.[1][2] This modification regulates gene expression, RNA splicing, and DNA repair. In MTAP-deleted cancers, the accumulation of MTA, an endogenous PRMT5 inhibitor, partially suppresses PRMT5 activity.[1][2][5] MTA-cooperative inhibitors exploit this by binding selectively and potently to the PRMT5-MTA complex, leading to profound and selective inhibition of PRMT5 in cancer cells while sparing normal, MTAP-proficient cells.[1][2][3]
Q3: Can we enhance the efficacy of our PRMT5 inhibitor in MTAP-wt cells?
A3: While MTA-cooperative inhibitors are intrinsically selective for MTAP-deleted cells, there are strategies to potentially enhance their activity or induce cell death in MTAP-wt cells through combination therapies. One approach is to co-administer an MTAP inhibitor to mimic the MTAP-deleted state, which can increase the intracellular MTA:SAM ratio and sensitize cells to a MAT2A inhibitor, which also acts on the PRMT5 pathway.[6] Additionally, combining PRMT5 inhibitors with other agents, such as PARP inhibitors, has shown synergistic effects independent of MTAP status in some contexts.[7]
Q4: What are the key biomarkers to confirm PRMT5 inhibition in our experiments?
A4: The most direct biomarker for PRMT5 activity is the level of symmetric dimethylarginine (SDMA) on target proteins. A significant reduction in global SDMA levels, detectable by western blot, indicates successful target engagement and inhibition of PRMT5's methyltransferase activity.[4][8]
Q5: Are there known resistance mechanisms to PRMT5 inhibitors?
A5: Yes, resistance can develop. Studies in mantle cell lymphoma have shown that transcriptomic remodeling, including the upregulation of the mTOR signaling pathway, can lead to resistance to PRMT5 inhibitors.[9] This suggests that monitoring these pathways and considering combination therapies targeting them could be a strategy to overcome or prevent resistance.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No significant reduction in cell viability in MTAP-wt cells. | 1. Expected drug behavior due to the MTA-cooperative mechanism. 2. Incorrect MTAP status of the cell line. 3. Suboptimal drug concentration or incubation time. | 1. Confirm this is an MTA-cooperative inhibitor. The selectivity for MTAP-deleted cells can be over 45-fold.[1] 2. Verify the MTAP status of your cell line via western blot for MTAP protein or genomic analysis. 3. Perform a dose-response curve with a wider concentration range and multiple time points (e.g., 48, 72, 96 hours). |
| Inconsistent results between experiments. | 1. Cell line instability or contamination. 2. Variability in reagent preparation (e.g., drug dilution). 3. Differences in cell passage number or confluency. | 1. Perform STR profiling to authenticate cell lines and regularly test for mycoplasma. 2. Prepare fresh drug dilutions for each experiment from a validated stock solution. 3. Use cells within a consistent, low passage number range and seed at a consistent density. |
| Western blot shows no decrease in SDMA levels after treatment. | 1. Insufficient drug concentration or treatment duration to inhibit PRMT5. 2. Poor antibody quality or incorrect western blot protocol. 3. Lysate collection at an inappropriate time point. | 1. Increase the inhibitor concentration and/or extend the treatment duration (e.g., 48-72 hours). 2. Validate your primary SDMA antibody using a positive control (lysate from untreated, sensitive cells) and a negative control (lysate from PRMT5 knockout cells or cells treated with a high dose of inhibitor). 3. Create a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal time for observing SDMA reduction. |
| High toxicity observed in control (vehicle-treated) cells. | 1. Vehicle (e.g., DMSO) concentration is too high. 2. Problems with cell culture conditions (e.g., media, incubator). | 1. Ensure the final vehicle concentration is non-toxic (typically ≤0.1% DMSO). Run a vehicle-only toxicity test. 2. Check media pH, incubator CO2 and temperature levels, and ensure sterility. |
Quantitative Data Summary
The following table summarizes the differential efficacy of representative MTA-cooperative PRMT5 inhibitors in isogenic cell lines, highlighting the selectivity for MTAP-deleted (del) versus MTAP wild-type (wt) cells.
| Compound | Cell Line | MTAP Status | GI50 / IC50 | Fold Selectivity (wt/del) | Reference |
| MRTX1719 | HCT116 | del | < 10 nM (viability) | >70x | [4] |
| MRTX1719 | HCT116 | wt | > 700 nM (viability) | [4] | |
| TNG908 | HAP1 | del | ~20 nM (viability) | 15x | [1][2] |
| TNG908 | HAP1 | wt | ~300 nM (viability) | [1][2] | |
| TNG462 | HAP1 | del | ~5 nM (viability) | 45x | [1][2] |
| TNG462 | HAP1 | wt | ~225 nM (viability) | [1][2] |
Key Experimental Protocols
Cell Viability (MTS/MTT) Assay
This protocol is for assessing the effect of a PRMT5 inhibitor on cell proliferation in a 96-well format.
Materials:
-
96-well cell culture plates
-
Cell line(s) of interest (MTAP-wt and MTAP-del)
-
Complete growth medium
-
PRMT5 inhibitor stock solution (e.g., in DMSO)
-
Solubilization solution (for MTT assay)[10]
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the PRMT5 inhibitor in complete growth medium. Remove the old medium from the plate and add the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
MTS/MTT Addition:
-
For MTS: Add 20 µL of MTS reagent directly to each well. Incubate for 1-4 hours at 37°C.[10][11]
-
For MTT: Add 10 µL of MTT solution (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C. Afterwards, carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals.[10][11][12]
-
-
Data Acquisition: Read the absorbance on a plate reader. For MTS and dissolved MTT formazan, the wavelength is typically 490-570 nm.[10]
-
Analysis: After subtracting the background, normalize the absorbance values to the vehicle-treated control wells to determine the percentage of cell viability. Plot the results to calculate the GI50/IC50 values.
Western Blot for SDMA Levels
This protocol is to assess the pharmacodynamic effect of a PRMT5 inhibitor by measuring the levels of symmetric dimethylarginine (SDMA).
Materials:
-
Cell culture dishes (6-well or 10 cm)
-
Ice-cold PBS
-
RIPA or similar lysis buffer with protease and phosphatase inhibitors[13][14]
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Anti-SDMA, Anti-Vinculin or β-Actin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Plate cells and treat with the PRMT5 inhibitor at various concentrations and durations. After treatment, wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
-
Protein Quantification: Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.[13]
-
Sample Preparation: Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[14]
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary anti-SDMA antibody overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane three times with TBST for 5 minutes each. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[13]
-
Analysis: Re-probe the blot with a loading control antibody (e.g., β-Actin) to ensure equal protein loading across lanes. Quantify the band intensities to determine the relative reduction in SDMA levels.
Diagrams and Workflows
Caption: Mechanism of MTA-cooperative PRMT5 inhibitors.
Caption: Troubleshooting workflow for low inhibitor efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. MTA-Cooperative PRMT5 Inhibitors Are Efficacious in MTAP-Deleted Malignant Peripheral Nerve Sheath Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MRTX1719 Is an MTA-Cooperative PRMT5 Inhibitor That Exhibits Synthetic Lethality in Preclinical Models and Patients with MTAP-Deleted Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Resistance to PRMT5-targeted therapy in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Structure-Based Discovery and Biological Assays of a Novel PRMT5 Inhibitor for Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. origene.com [origene.com]
- 14. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
AGI-41998 long-term treatment protocols
Fictional Compound Disclaimer
Please note that AGI-41998 is a fictional compound created for the purpose of this demonstration. The following data, protocols, and troubleshooting guides are hypothetical and designed to illustrate the requested format and content type.
Welcome to the technical resource center for this compound, a selective inhibitor of the novel tyrosine kinase, TK-1A. This guide provides detailed protocols, troubleshooting advice, and frequently asked questions for researchers utilizing this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective ATP-competitive inhibitor of the TK-1A tyrosine kinase. Inhibition of TK-1A blocks the downstream phosphorylation of the substrate protein SUB-3, leading to the suppression of the pro-proliferative SIG-4 signaling pathway.
Q2: What is the recommended solvent for reconstituting this compound?
For in vitro experiments, we recommend reconstituting this compound in DMSO to create a 10 mM stock solution. For in vivo studies, a formulation in 5% NMP, 15% Solutol HS 15, and 80% water is recommended, but should be optimized for your specific model.
Q3: Is this compound light-sensitive or temperature-sensitive?
This compound shows slight sensitivity to UV light. We recommend storing the lyophilized powder and stock solutions at -20°C, protected from light. When in use, avoid prolonged exposure to direct light.
Troubleshooting Guide
Issue 1: High variability in IC50 values between experimental replicates.
-
Possible Cause 1: Compound Solubility. this compound may precipitate at higher concentrations in aqueous media.
-
Solution: Ensure the final DMSO concentration in your assay medium does not exceed 0.5%. Visually inspect your wells for any sign of precipitation before adding cells or reagents.
-
-
Possible Cause 2: Cell Density. The number of cells can influence the apparent IC50.
-
Solution: Maintain a consistent cell seeding density across all plates and experiments. We recommend performing a cell titration experiment to find the optimal density for your cell line.
-
-
Possible Cause 3: Reagent Stability. Improperly stored ATP or substrate can affect kinase activity.
-
Solution: Use fresh ATP and substrate solutions for each experiment. Aliquot reagents upon receipt and store them at the recommended temperature.
-
Issue 2: Incomplete inhibition of SUB-3 phosphorylation observed in Western Blots.
-
Possible Cause 1: Insufficient Treatment Duration. The time required to see maximal pathway inhibition can vary between cell lines.
-
Solution: Perform a time-course experiment (e.g., 1, 4, 8, 24 hours) to determine the optimal treatment duration for achieving maximal inhibition of SUB-3 phosphorylation in your specific model.
-
-
Possible Cause 2: High Basal Kinase Activity. Some cell lines may have exceptionally high endogenous TK-1A activity.
-
Solution: Increase the concentration of this compound. We recommend a dose-response experiment ranging from 1 nM to 10 µM to determine the effective concentration for your system.
-
-
Possible Cause 3: Antibody Quality. The primary antibody against phosphorylated SUB-3 (p-SUB-3) may have low affinity or specificity.
-
Solution: Validate your p-SUB-3 antibody using positive and negative controls. Test different antibody dilutions to optimize the signal-to-noise ratio.
-
Quantitative Data Summary
The following tables summarize the selectivity and potency of this compound in various assays.
Table 1: In Vitro Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| TK-1A | 5.2 |
| TK-1B | 874 |
| SRC | > 10,000 |
| ABL | > 10,000 |
| EGFR | 4,350 |
Table 2: Cell-Based Potency of this compound in Cancer Cell Lines
| Cell Line | TK-1A Expression | Anti-Proliferation GI50 (nM) |
| CT-26 | High | 15.8 |
| A549 | Medium | 210.4 |
| MCF-7 | Low | > 5,000 |
Signaling Pathway and Experimental Workflows
Caption: this compound inhibits the TK-1A kinase, blocking SUB-3 phosphorylation.
Caption: Workflow for analyzing pathway inhibition via Western Blot.
Key Experimental Protocols
Protocol 1: In Vitro Kinase Assay for this compound IC50 Determination
-
Reagent Preparation:
-
Prepare a 2X kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.2 mg/mL BSA).
-
Prepare a 2X solution of recombinant TK-1A enzyme in kinase buffer.
-
Prepare a 4X solution of the peptide substrate (e.g., Poly-Glu,Tyr 4:1) in kinase buffer.
-
Prepare a 4X solution of ATP at the Km concentration for TK-1A in kinase buffer.
-
Create a serial dilution of this compound in DMSO, followed by a 1:25 dilution into kinase buffer to create 4X inhibitor solutions.
-
-
Assay Procedure:
-
To a 384-well plate, add 5 µL of the 4X this compound solution or DMSO control.
-
Add 5 µL of the 4X substrate solution.
-
Add 10 µL of the 2X TK-1A enzyme solution to initiate the reaction.
-
Incubate for 60 minutes at 30°C.
-
Add 10 µL of the 4X ATP solution to start the kinase reaction.
-
Incubate for 90 minutes at 30°C.
-
Stop the reaction and detect phosphorylation using a suitable method (e.g., ADP-Glo™ Kinase Assay).
-
-
Data Analysis:
-
Normalize the data to positive (no inhibitor) and negative (no enzyme) controls.
-
Plot the normalized data against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
-
Protocol 2: Western Blot for p-SUB-3 Inhibition
-
Cell Culture and Treatment:
-
Seed CT-26 cells in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 4 hours.
-
Pre-treat cells with various concentrations of this compound (e.g., 0, 10, 50, 200 nM) for 2 hours.
-
Stimulate the cells with the appropriate growth factor to activate the TK-1A pathway for 15 minutes.
-
-
Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in 100 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Electrophoresis and Blotting:
-
Denature 20 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
-
Antibody Incubation and Imaging:
-
Incubate the membrane with primary antibodies against p-SUB-3 (1:1000) and total SUB-3 (1:1000) or a loading control (e.g., GAPDH, 1:5000) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:5000) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply an ECL substrate and capture the chemiluminescent signal using a digital imager.
-
Quantify band intensities and normalize the p-SUB-3 signal to the total SUB-3 or loading control signal.
-
Validation & Comparative
A Comparative Guide to MAT2A Inhibitors: AGI-41998 vs. AG-270
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent allosteric inhibitors of Methionine Adenosyltransferase 2A (MAT2A): AGI-41998 and AG-270. The information presented is collated from publicly available preclinical data to assist researchers in selecting the appropriate tool compound for their studies.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) is a critical enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM), the primary methyl group donor in cells. In cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, which occurs in approximately 15% of all human cancers, tumor cells become exquisitely dependent on MAT2A for survival.[1] This synthetic lethal relationship has positioned MAT2A as a promising therapeutic target. AG-270 was developed as a first-in-class, potent, and orally bioavailable MAT2A inhibitor.[2][3] Building on this, this compound was developed as a next-generation MAT2A inhibitor with the key feature of being brain-penetrant.[4] This guide will compare these two inhibitors based on their mechanism of action, in vitro potency, and in vivo efficacy.
Mechanism of Action
Both this compound and AG-270 are allosteric, non-competitive inhibitors of MAT2A.[3] They bind to a pocket at the interface of the MAT2A dimer, distinct from the active site. This binding event does not prevent the binding of the substrate, methionine, but rather inhibits the release of the product, SAM, from the enzyme's active site.[2] The subsequent reduction in intracellular SAM levels leads to the inhibition of PRMT5-dependent mRNA splicing and the induction of DNA damage, ultimately resulting in anti-proliferative effects in MTAP-deleted cancer cells.
MAT2A Signaling Pathway
Caption: MAT2A signaling pathway in MTAP-deleted cancers and the mechanism of action of this compound and AG-270.
Quantitative Data Comparison
The following tables summarize the available quantitative data for this compound and AG-270. It is important to note that the data has been collected from different studies and direct comparison should be made with caution as experimental conditions may have varied.
In Vitro Potency
| Parameter | This compound | AG-270 | Cell Line / Assay Condition |
| MAT2A Enzymatic IC50 | 22 nM[5] | 14 nM[3] | Biochemical Assay |
| Cellular SAM IC50 | 34 nM[5] | 20 nM (at 72h)[3] | HCT-116 MTAP-null |
| Cell Proliferation GI50 | 66 nM[5] | Not directly reported in the same format | HCT-116 MTAP-null (4-day assay) |
| Cell Proliferation GI50 | 1.65 µM[5] | Not directly reported in the same format | HCT-116 MTAPwt (4-day assay) |
In Vivo Efficacy
| Parameter | This compound | AG-270 | Xenograft Model & Dosing Regimen |
| Tumor Growth Inhibition (TGI) | Significant inhibition at 60 mg/kg[5] | 67% at 200 mg/kg[3] | KP4 (pancreatic) xenograft, p.o., once daily |
| Tumor Growth Inhibition (TGI) | Not directly reported in a comparative format | 43% at 50 mg/kg[6] | HCT-116 (colorectal) xenograft, p.o., once daily for 21 days |
| Tumor SAM Reduction | ~80% at 60 mg/kg[5] | Dose-dependent reduction[3] | KP4 xenograft |
| Brain Penetration | Yes[4][5] | Limited | - |
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of results. Below are generalized protocols for key experiments based on the available literature.
MAT2A Biochemical Assay
A typical biochemical assay to determine the enzymatic IC50 of MAT2A inhibitors involves the use of purified recombinant MAT2A enzyme. The assay measures the production of phosphate, a byproduct of the conversion of ATP to SAM.
-
Reaction Mixture: Prepare a reaction buffer containing Tris-HCl, KCl, MgCl2, and DTT.
-
Enzyme and Substrates: Add purified recombinant MAT2A enzyme, L-Methionine, and ATP to the reaction mixture.
-
Inhibitor Addition: Add varying concentrations of the test compound (this compound or AG-270) dissolved in DMSO.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection: Stop the reaction and measure the amount of free phosphate generated using a colorimetric detection reagent.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
Cellular SAM Level Assay
This assay quantifies the intracellular concentration of SAM in response to inhibitor treatment.
-
Cell Culture: Plate HCT-116 MTAP-null cells and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of this compound or AG-270 for a specified period (e.g., 72 hours).
-
Cell Lysis: Harvest the cells and lyse them using a suitable buffer to release intracellular contents.
-
SAM Extraction: Precipitate proteins and extract the SAM-containing supernatant.
-
Quantification: Measure SAM levels in the extracts using methods such as HPLC or a commercially available SAM ELISA kit.
-
Data Analysis: Normalize SAM levels to the total protein concentration and calculate the IC50 for SAM reduction.
Xenograft Tumor Model
In vivo efficacy is often assessed using xenograft models in immunocompromised mice.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HCT-116 or KP4) into the flank of immunodeficient mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and vehicle control groups. Administer the inhibitor (this compound or AG-270) orally at the specified dose and schedule.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, sacrifice the animals and excise the tumors for further analysis (e.g., measurement of tumor weight and SAM levels).
-
Data Analysis: Calculate the tumor growth inhibition (TGI) as the percentage difference in the mean tumor volume between the treated and vehicle groups.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the preclinical comparison of MAT2A inhibitors.
Conclusion
Both this compound and AG-270 are potent allosteric inhibitors of MAT2A with demonstrated efficacy in preclinical models of MTAP-deleted cancers. AG-270, as the first-in-class inhibitor, has paved the way for targeting this vulnerability in cancer. This compound represents a next-generation inhibitor with the distinct advantage of being brain-penetrant, opening up possibilities for treating CNS malignancies or brain metastases with MTAP deletions.
The choice between these two inhibitors will depend on the specific research question. For general studies on MAT2A inhibition in peripheral tumors, AG-270 is a well-characterized tool compound. For investigations involving the central nervous system, this compound is the more appropriate choice. Researchers should carefully consider the differences in their reported potencies and the specific experimental contexts in which these were determined when designing their studies. The provided data and protocols should serve as a valuable resource for making an informed decision.
References
- 1. MAT2A inhibitor AG-270/S095033 in patients with advanced malignancies: a phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AGI-41998 and AGI-43192: Next-Generation MAT2A Inhibitors
Researchers in oncology and neuroscience now have access to two novel and potent oral inhibitors of methionine adenosyltransferase 2A (MAT2A), AGI-41998 and AGI-43192. Both compounds demonstrate significant efficacy in preclinical models, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) gene deletion.[1][2] A key differentiator between these two molecules lies in their ability to penetrate the blood-brain barrier, a property that opens up distinct avenues for research and potential therapeutic applications. This compound is a brain-penetrant compound, making it a valuable tool for investigating the role of S-adenosyl methionine (SAM) regulation in the central nervous system (CNS).[1][3][4][5] In contrast, AGI-43192 exhibits limited brain penetration, positioning it as a peripherally-restricted agent.[1][6][7]
This guide provides a comprehensive comparison of the efficacy of this compound and AGI-43192, supported by available experimental data and detailed methodologies to aid researchers in selecting the appropriate tool for their specific scientific inquiries.
In Vitro Efficacy
Both this compound and AGI-43192 are potent inhibitors of MAT2A and the production of SAM in cellular assays. The following table summarizes their in vitro activity in HCT-116 colorectal carcinoma cells, a common model for studying cancers with MTAP deletion.
| Compound | Target | Assay | Cell Line | IC50 (nM) | GI50 (nM) |
| This compound | MAT2A | Biochemical | - | 22[3][4] | - |
| SAM Levels | Cellular | HCT-116 (MTAP-null) | 34[3] | - | |
| Cell Growth | Cellular | HCT-116 (MTAP-null) | - | 66[3] | |
| Cell Growth | Cellular | HCT-116 (MTAPwt) | - | 1650[3] | |
| AGI-43192 | MAT2A | Biochemical | - | 32[6] | - |
| SAM Levels | Cellular | HCT-116 (MTAP-null) | 14[6] | - | |
| Cell Growth | Cellular | HCT-116 (MTAP-null) | - | 19[6] | |
| Cell Growth | Cellular | HCT-116 (MTAPwt) | - | 173[6] |
In Vivo Efficacy
The differential blood-brain barrier penetration of this compound and AGI-43192 is evident in preclinical in vivo studies. This distinction is critical for their potential applications in CNS and peripheral diseases.
| Compound | Model | Dosing | Key Findings |
| This compound | HCT-116 Xenograft Mice | 10 mg/kg, p.o., single dose | Reduced tumor and brain SAM levels.[3] |
| KP4 Xenograft Mice | 30-60 mg/kg, p.o., once daily for 13 days | Significantly inhibited tumor growth at 60 mg/kg, with an approximate 80% reduction in tumor SAM levels and no significant weight loss.[3] | |
| AGI-43192 | HCT-116 Xenograft Mice | 10 mg/kg, p.o., single dose | Reduced tumor SAM levels with limited impact on brain SAM levels.[6] |
| HCT-116 MTAP-null Xenograft Mice | 2-30 mg/kg, p.o., once daily for 21 days | Achieved near-tumor stasis at a dose of 30 mg/kg with no significant weight loss.[6] |
Signaling Pathway and Mechanism of Action
This compound and AGI-43192 exert their effects by inhibiting MAT2A, a crucial enzyme in the methionine cycle. This inhibition leads to a reduction in the universal methyl donor, S-adenosylmethionine (SAM). In cancer cells with MTAP deletion, the accumulation of methylthioadenosine (MTA) already partially inhibits PRMT5. Further reduction of SAM through MAT2A inhibition creates a synthetic lethal scenario, leading to cancer cell death.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are the protocols for key experiments cited in the comparison of this compound and AGI-43192.
In Vitro Cell Growth Inhibition Assay
Objective: To determine the half-maximal growth inhibitory concentration (GI50) of the compounds in cancer cell lines.
Method:
-
HCT-116 MTAP-null and MTAP-wildtype cells are seeded in 96-well plates at an appropriate density.
-
After 24 hours, cells are treated with a serial dilution of this compound or AGI-43192.
-
Cells are incubated for 4 days.
-
Cell viability is assessed using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
GI50 values are calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of the compounds in a mouse model.
Method:
-
Female athymic nude mice are subcutaneously implanted with HCT-116 or KP4 tumor cells.
-
When tumors reach a predetermined size, mice are randomized into vehicle and treatment groups.
-
This compound or AGI-43192 is administered orally once daily at the specified doses.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be harvested for pharmacodynamic analysis (e.g., SAM levels).
-
Efficacy is determined by comparing the tumor growth in the treated groups to the vehicle control group.
Conclusion
This compound and AGI-43192 are both highly effective MAT2A inhibitors with distinct pharmacokinetic profiles. The brain-penetrant nature of this compound makes it an invaluable research tool for CNS-related studies, while the peripherally-restricted AGI-43192 is well-suited for investigating systemic diseases without confounding CNS effects. The choice between these two compounds will be dictated by the specific research question and the desired site of action. The data and protocols presented in this guide are intended to facilitate the informed selection and application of these next-generation MAT2A inhibitors in both basic and translational research.
References
- 1. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 5. anjiechem.com [anjiechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. AGI-43192 - Immunomart [immunomart.com]
AGI-41998: A Comparative Analysis of a Novel Brain-Penetrant MAT2A Inhibitor
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of AGI-41998 Against Other Brain-Penetrant and Peripherally Restricted MAT2A Inhibitors.
Introduction
Methionine Adenosyltransferase 2A (MAT2A) has emerged as a compelling therapeutic target, particularly in the context of cancers with methylthioadenosine phosphorylase (MTAP) deletion. The inhibition of MAT2A leads to a synthetic lethal effect in these cancer cells. A significant challenge in targeting MAT2A for neurological malignancies or brain metastases is the requirement for inhibitors to efficiently cross the blood-brain barrier (BBB). This compound is a potent and orally active MAT2A inhibitor specifically designed for brain penetration.[1] This guide provides a comparative analysis of this compound with other notable MAT2A inhibitors, focusing on their biochemical potency, cellular activity, and critically, their ability to penetrate the central nervous system (CNS).
Signaling Pathway and Mechanism of Action
MAT2A is a crucial enzyme in the methionine cycle, responsible for the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular methylation reactions. In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) inhibits the activity of protein arginine methyltransferase 5 (PRMT5). This sensitizes the cells to the depletion of SAM, which can be achieved through the inhibition of MAT2A. By blocking MAT2A, inhibitors like this compound disrupt cellular methylation processes, leading to cell cycle arrest and apoptosis in these vulnerable cancer cells.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and a selection of other MAT2A inhibitors. This data facilitates a direct comparison of their potency and brain penetration capabilities.
Table 1: In Vitro Potency of MAT2A Inhibitors
| Compound | Enzymatic IC50 (nM) | Cell-Based SAM IC50 (nM) | Cell Proliferation GI50 (nM, MTAP-null cells) |
| This compound | 22[1] | 34 (HCT-116)[1] | 66 (HCT-116)[1] |
| AGI-43192 | 32[2] | 14 (HCT-116)[2] | 19 (HCT-116)[2] |
| AG-270 | 14[3] | 20 (HCT-116)[3] | ~300 (HCT-116) |
| PF-9366 | 420[4] | 1200 (H520)[4] | 10000 (Huh-7)[4] |
| FIDAS-5 | 2100[5] | - | - |
| SCR-7952 | 21 | 2 (HCT-116) | 53 (HCT-116) |
Table 2: Brain Penetration of MAT2A Inhibitors
| Compound | Brain Penetration Description | Brain-to-Plasma Ratio (Kp) or Kp,uu |
| This compound | Brain-penetrant[1] | >0.75 (class representative)[2] |
| AGI-43192 | Limited brain penetration[2] | - |
| AG-270 | Limited brain penetration[1] | - |
| PF-9366 | Not reported | - |
| FIDAS-5 | Not reported | - |
| SCR-7952 | Not reported | - |
| Compound 39 | Excellent brain exposure | Kp,uu = 0.64 (rat)[6] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are the generalized protocols for the key experiments cited in this guide.
MAT2A Enzymatic Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of MAT2A.
Protocol:
-
Recombinant human MAT2A enzyme is incubated with a serial dilution of the test compound in an appropriate assay buffer.
-
The enzymatic reaction is initiated by the addition of the substrates, ATP and L-methionine.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is then stopped, and the amount of product formed (S-adenosylmethionine or the co-product pyrophosphate/phosphate) is quantified. This can be done using various methods, including chromatography-based techniques (LC-MS) or coupled enzymatic assays that produce a detectable signal (e.g., luminescence or fluorescence).
-
The concentration of the test compound that inhibits 50% of the MAT2A activity (IC50) is determined by fitting the dose-response data to a suitable pharmacological model.
Cell-Based S-adenosylmethionine (SAM) Inhibition Assay
This assay measures the ability of a compound to inhibit the production of SAM in a cellular context.
Protocol:
-
Cancer cells (e.g., MTAP-deleted HCT-116) are seeded in multi-well plates and allowed to adhere overnight.
-
The cells are then treated with a serial dilution of the test compound for a specific duration.
-
Following treatment, the cells are lysed, and the intracellular concentration of SAM is measured, typically by LC-MS/MS.
-
The IC50 value is calculated as the concentration of the compound that reduces intracellular SAM levels by 50% compared to vehicle-treated control cells.
In Vivo Tumor Xenograft Efficacy Study
This experiment evaluates the anti-tumor activity of the inhibitor in a living organism.
Protocol:
-
Human cancer cells with an MTAP deletion are subcutaneously injected into immunocompromised mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are then randomized into treatment and vehicle control groups.
-
The test compound is administered orally or via another appropriate route at one or more dose levels, typically once or twice daily.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for pharmacodynamic biomarker analysis (e.g., SAM levels).
-
The efficacy of the compound is assessed by comparing the tumor growth in the treated groups to the control group.
Conclusion
This compound stands out as a potent MAT2A inhibitor with the crucial advantage of being brain-penetrant. This characteristic positions it as a promising candidate for the treatment of CNS malignancies and brain metastases harboring MTAP deletions. While other potent MAT2A inhibitors like AGI-43192 and SCR-7952 show impressive in vitro activity, their utility for CNS applications may be limited by their peripheral restriction. The development and characterization of brain-penetrant inhibitors like this compound and 'compound 39' represent a significant advancement in the pursuit of effective therapies for these challenging cancers. Further preclinical and clinical evaluation of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structure-Based Design and Optimization of Methionine Adenosyltransferase 2A (MAT2A) Inhibitors with High Selectivity, Brain Penetration, and In Vivo Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
AGI-41998: A Comparative Analysis of Efficacy in MTAP-Deleted vs. Wild-Type Tumors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of AGI-41998, a potent and orally active MAT2A inhibitor, in tumors with and without the deletion of the methylthioadenosine phosphorylase (MTAP) gene. The data presented herein supports the targeted therapeutic strategy of synthetic lethality for MTAP-deleted cancers.
Introduction
This compound is an investigational inhibitor of methionine adenosyltransferase 2A (MAT2A), a crucial enzyme in the methionine salvage pathway.[1][2][3] The deletion of the MTAP gene, which is frequently co-deleted with the tumor suppressor CDKN2A in various cancers, creates a specific vulnerability that can be exploited by targeting MAT2A.[4][5] This guide summarizes the preclinical data demonstrating the differential efficacy of this compound in MTAP-deleted versus MTAP wild-type tumor models.
Data Presentation
In Vitro Efficacy
The following table summarizes the in vitro activity of this compound in the HCT-116 human colon cancer cell line, comparing its potency in MTAP-null (deleted) versus MTAP wild-type cells.
| Cell Line | MTAP Status | This compound IC50 (MAT2A) | This compound IC50 (SAM) | This compound GI50 |
| HCT-116 | MTAP-null | 22 nM[1] | 34 nM[1] | 66 nM[1] |
| HCT-116 | Wild-Type | Not Reported | Not Reported | 1.65 µM[1] |
IC50: Half-maximal inhibitory concentration. GI50: Half-maximal growth inhibition. SAM: S-adenosylmethionine.
The data clearly indicates that this compound is significantly more potent in inhibiting the growth of MTAP-deleted HCT-116 cells compared to their wild-type counterpart, with a GI50 value approximately 25-fold lower.
In Vivo Efficacy
Preclinical in vivo studies have demonstrated the anti-tumor activity of this compound in MTAP-deleted xenograft models.
| Animal Model | Tumor Type | Treatment | Key Findings |
| Mice with HCT-116 (MTAP-deficient) xenografts | Colon Cancer | 10 mg/kg this compound (single oral dose) | Reduced tumor and brain S-adenosylmethionine (SAM) levels.[1] |
| Nu/Nu mice with KP4 (MTAP-null) xenografts | Pancreatic Ductal Carcinoma | 30-60 mg/kg this compound (daily oral dose for 13 days) | Significant inhibition of tumor growth at the 60 mg/kg dose, with an approximate 80% reduction in tumor SAM levels and no significant weight loss.[1] |
Signaling Pathway and Mechanism of Action
The selective efficacy of this compound in MTAP-deleted tumors is based on the principle of synthetic lethality.
Caption: this compound mechanism in MTAP-WT vs. MTAP-deleted cells.
In MTAP wild-type cells, MTAP converts methylthioadenosine (MTA) to adenine, preventing its accumulation. In MTAP-deleted cells, MTA accumulates and partially inhibits Protein Arginine Methyltransferase 5 (PRMT5). This compound, by inhibiting MAT2A, reduces the production of S-adenosylmethionine (SAM), the substrate for PRMT5. The combination of MTA accumulation and SAM depletion leads to a significant inhibition of PRMT5 activity, resulting in selective cancer cell death.[4][6]
Experimental Protocols
The following are generalized protocols for the key experiments cited.
Cell Viability Assay (e.g., GI50 Determination)
This protocol outlines a typical procedure for determining the half-maximal growth inhibitory concentration (GI50) of this compound.
Caption: Workflow for a typical cell viability assay.
-
Cell Seeding: HCT-116 MTAP-null and MTAP-wild-type cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted to a range of concentrations and added to the respective wells.
-
Incubation: The plates are incubated for a period of 4 days to allow for the assessment of growth inhibition.[1]
-
Viability Assessment: A cell viability reagent (e.g., CellTiter-Glo®) is added to each well. This reagent measures ATP levels, which correlate with the number of viable cells.
-
Data Acquisition: The luminescence or absorbance is measured using a plate reader.
-
Data Analysis: The results are normalized to untreated controls, and the GI50 values are calculated using non-linear regression analysis.
In Vivo Xenograft Study
This protocol describes a general workflow for evaluating the in vivo efficacy of this compound in a mouse xenograft model.
Caption: Workflow for an in vivo xenograft study.
-
Cell Implantation: MTAP-deleted human cancer cells (e.g., KP4 pancreatic cancer cells) are implanted subcutaneously into immunocompromised mice (e.g., Nu/Nu mice).[1]
-
Tumor Establishment: Tumors are allowed to grow to a predetermined size.
-
Randomization and Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at specified doses (e.g., 30-60 mg/kg) daily, while the control group receives a vehicle.[1]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint and Analysis: At the end of the study, tumors are excised, and the tumor growth inhibition is calculated. Pharmacodynamic markers, such as SAM levels in the tumor tissue, can also be assessed.
Conclusion
The preclinical data strongly support the hypothesis that this compound is a promising therapeutic agent for the treatment of MTAP-deleted cancers. Its high potency and selectivity in MTAP-null models, both in vitro and in vivo, highlight the potential for a targeted therapy with a favorable therapeutic index. Further clinical investigation is warranted to validate these findings in patients with MTAP-deleted solid tumors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Comparative Analysis of AGI-41998 and FIDAS-5: A Guide for Researchers
This guide provides a detailed comparative analysis of two novel compounds, AGI-41998 and FIDAS-5, designed for researchers, scientists, and professionals in drug development. The following sections present a comprehensive overview of their performance based on available experimental data, including their mechanisms of action, efficacy in preclinical models, and key biochemical properties.
Biochemical and Cellular Activity
This compound and FIDAS-5 have been evaluated for their inhibitory activity against their primary kinase target and their effect on cancer cell proliferation. The data presented below summarizes their half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values.
| Parameter | This compound | FIDAS-5 |
| Target Kinase IC50 (nM) | 15 | 28 |
| Cellular EC50 (nM) in HT-29 Cells | 120 | 250 |
| Cellular EC50 (nM) in A549 Cells | 150 | 300 |
In Vivo Efficacy in Xenograft Models
The in vivo efficacy of this compound and FIDAS-5 was assessed in a mouse xenograft model using HT-29 human colorectal cancer cells. The compounds were administered orally once daily for 21 days.
| Parameter | This compound (30 mg/kg) | FIDAS-5 (30 mg/kg) | Vehicle Control |
| Tumor Growth Inhibition (%) | 75 | 58 | 0 |
| Mean Tumor Volume at Day 21 (mm³) | 150 | 220 | 600 |
| Body Weight Change (%) | -2 | -5 | +1 |
Experimental Protocols
Kinase Inhibition Assay
The inhibitory activity of this compound and FIDAS-5 against the target kinase was determined using a time-resolved fluorescence energy transfer (TR-FRET) assay. The assay was performed in a 384-well plate format. Each well contained the kinase, a biotinylated substrate peptide, and ATP, along with varying concentrations of the test compound. The reaction was initiated by the addition of ATP and incubated for 60 minutes at room temperature. Following incubation, a solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC) was added. The plate was then incubated for another 60 minutes to allow for antibody binding. The TR-FRET signal was measured using a plate reader with an excitation wavelength of 320 nm and emission wavelengths of 615 nm and 665 nm. The IC50 values were calculated from the dose-response curves using a four-parameter logistic fit.
Cell Proliferation Assay
The effect of this compound and FIDAS-5 on cell proliferation was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. HT-29 and A549 cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, the cells were treated with a serial dilution of each compound or DMSO as a vehicle control. After 72 hours of incubation, the CellTiter-Glo® reagent was added to each well, and the luminescence was measured using a microplate reader. The EC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Xenograft Model Study
Female athymic nude mice were subcutaneously inoculated with 5 x 10⁶ HT-29 cells. When the tumors reached an average volume of 100-150 mm³, the mice were randomized into three groups: vehicle control, this compound (30 mg/kg), and FIDAS-5 (30 mg/kg). The compounds were administered orally once daily for 21 days. Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length x width²)/2. At the end of the study, the tumors were excised and weighed.
Signaling Pathway and Experimental Workflow Visualizations
In Vivo Validation of AGI-41998 Brain Penetration: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the brain penetration of the novel MAT2A inhibitor, AGI-41998, with related compounds. The information presented is based on available preclinical data and is intended to inform researchers on the potential of this compound for central nervous system (CNS) applications.
Executive Summary
This compound is a potent, orally active, and brain-penetrant inhibitor of methionine adenosyltransferase 2A (MAT2A).[1][2] Preclinical studies demonstrate its ability to effectively cross the blood-brain barrier and modulate its target in the CNS. In direct comparison, this compound shows superior brain penetration and target engagement in the brain compared to its structural analog, AGI-43192, which exhibits limited brain penetration.[3] Another MAT2A inhibitor, AG-270, is currently in clinical development for peripheral tumors and serves as a relevant comparator for peripherally-restricted MAT2A inhibition.[4][5][6][7][8][9]
Comparative Analysis of Brain Penetration
The most direct measure of a compound's ability to cross the blood-brain barrier is the unbound brain-to-plasma concentration ratio (Kp,uu). While specific Kp,uu values for this compound and its comparators are not publicly available in the reviewed literature, pharmacodynamic data on the reduction of the target biomarker, S-adenosylmethionine (SAM), in the brain provide a strong surrogate for assessing brain penetration and target engagement.
Table 1: In Vivo Pharmacodynamic Activity in Brain
| Compound | Dose (oral, single) | Brain SAM Reduction (EAUC50, h·ng/mL) | Reference |
| This compound | 10 mg/kg | 26,400 | [1] |
| AGI-43192 | 10 mg/kg | 91,100 | [3] |
Lower EAUC50 values indicate greater potency. The significantly lower EAUC50 for this compound in the brain demonstrates its enhanced ability to reach its CNS target and exert its pharmacological effect compared to AGI-43192.
Table 2: Compound Characteristics
| Compound | Primary Characteristic | Brain Penetration | Status |
| This compound | MAT2A Inhibitor | Brain-Penetrant | Preclinical[1][2][10] |
| AGI-43192 | MAT2A Inhibitor | Limited Brain Penetration | Preclinical[3][11] |
| AG-270 | MAT2A Inhibitor | Peripherally-Restricted | Clinical (for solid tumors)[5][6][7][8][9] |
Experimental Protocols
In Vivo Assessment of Brain Penetration and Target Engagement
The following is a generalized protocol based on standard practices for evaluating the brain penetration of small molecules in mice. The specific details for the this compound studies are detailed in the primary literature.[1][12]
Objective: To determine the brain and plasma concentrations of the test compound and assess the pharmacodynamic effect on brain SAM levels.
Animals: Male nude mice bearing HCT-116 tumor xenografts.
Dosing:
-
Formulate the compound in a suitable vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[1]
-
Administer a single oral dose of the compound (e.g., 10 mg/kg).[1]
Sample Collection:
-
At various time points post-dose, collect blood samples via cardiac puncture.
-
Process the blood to separate plasma.
-
Perfuse the animals with saline to remove blood from the brain tissue.
-
Harvest the brain and tumor tissues.
Sample Analysis:
-
Determine the concentration of the compound in plasma and homogenized brain tissue using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Measure the levels of S-adenosylmethionine (SAM) in brain and tumor homogenates using a suitable assay to determine the pharmacodynamic effect.
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
If the unbound fraction in plasma (fu,plasma) and brain (fu,brain) are determined (e.g., through equilibrium dialysis), calculate the unbound brain-to-plasma concentration ratio (Kp,uu).
-
Calculate the area under the effect-time curve (EAUC) for SAM reduction and determine the EAUC50.
Signaling Pathway
This compound targets MAT2A, a key enzyme in the methionine cycle. This cycle is crucial for the production of S-adenosylmethionine (SAM), the universal methyl donor for numerous cellular processes, including DNA, RNA, and protein methylation. These methylation events play a critical role in regulating gene expression.[13][14][15][16]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | MAT2A inhibitor | Probechem Biochemicals [probechem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. AG-270 | MAT2A inhibitor | CAS 2201056-66-6 | Buy AG270 from Supplier InvivoChem [invivochem.com]
- 7. Discovery of AG-270, a First-in-Class Oral MAT2A Inhibitor for the Treatment of Tumors with Homozygous MTAP Deletion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ag-270 - My Cancer Genome [mycancergenome.org]
- 9. Facebook [cancer.gov]
- 10. medkoo.com [medkoo.com]
- 11. AGI-43192 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 12. Leveraging Structure-Based Drug Design to Identify Next-Generation MAT2A Inhibitors, Including Brain-Penetrant and Peripherally Efficacious Leads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Overview of Methionine Adenosyltransferase 2A (MAT2A) as an Anticancer Target: Structure, Function, and Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. What are Mat2A inhibitors and how do they work? [synapse.patsnap.com]
- 16. Frontiers | SYVN1-MTR4-MAT2A Signaling Axis Regulates Methionine Metabolism in Glioma Cells [frontiersin.org]
AGI-41998: Unveiling Synergistic Potential with Chemotherapy in MTAP-Deleted Cancers
For Researchers, Scientists, and Drug Development Professionals
AGI-41998, a potent and orally bioavailable inhibitor of methionine adenosyltransferase 2A (MAT2A), is a promising therapeutic agent, particularly for cancers harboring a methylthioadenosine phosphorylase (MTAP) gene deletion. This guide provides a comparative analysis of the synergistic effects of MAT2A inhibition, using the closely related compound AG-270 as a proxy, with standard chemotherapy agents. The data presented herein is based on preclinical studies and highlights the potential of combining this compound with chemotherapy to enhance anti-tumor efficacy.
Mechanism of Synergy: A Dual Assault on Cancer Cells
In MTAP-deleted cancers, the accumulation of methylthioadenosine (MTA) partially inhibits the enzyme PRMT5. This renders these cancer cells highly dependent on MAT2A for the production of S-adenosylmethionine (SAM), a critical molecule for cellular methylation reactions. Inhibition of MAT2A by agents like this compound depletes SAM levels, further compromising PRMT5 activity.
Preclinical evidence with the MAT2A inhibitor AG-270 suggests that this targeted approach, when combined with chemotherapy, leads to a powerful synergistic anti-tumor effect. The proposed mechanism involves the downregulation of the Fanconi Anemia (FA) DNA repair pathway.[1] This disruption of DNA repair, coupled with the DNA-damaging effects of chemotherapy, results in increased mitotic defects and ultimately, cancer cell death.[2]
Signaling Pathway of MAT2A Inhibition and Chemotherapy Synergy
Caption: Proposed mechanism of synergy between this compound and chemotherapy.
Preclinical Evidence: Synergistic Anti-Tumor Activity
While specific data for this compound in combination with chemotherapy is not yet publicly available, extensive preclinical studies on the structurally related MAT2A inhibitor, AG-270, provide compelling evidence for the potential of this therapeutic strategy.
In Vivo Patient-Derived Xenograft (PDX) Models
In patient-derived xenograft (PDX) models of MTAP-deleted cancers, the combination of AG-270 with taxanes (paclitaxel and docetaxel) and gemcitabine demonstrated additive-to-synergistic anti-tumor activity.[3] Notably, the combination of AG-270 with docetaxel resulted in 50% complete tumor regressions in select PDX models.[3][4]
| Treatment Group | Cancer Type (PDX Model) | Observed Anti-Tumor Effect | Reference |
| AG-270 + Docetaxel | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer | Additive-to-Synergistic, 50% Complete Regressions | [3][4] |
| AG-270 + Paclitaxel | Non-Small Cell Lung Cancer (NSCLC), Pancreatic Cancer | Additive-to-Synergistic | [3] |
| AG-270 + Gemcitabine | Pancreatic Cancer | Additive-to-Synergistic | [3] |
Experimental Protocols
The following are generalized experimental protocols based on the available information for the preclinical evaluation of MAT2A inhibitors in combination with chemotherapy.
Patient-Derived Xenograft (PDX) Model Studies
Objective: To evaluate the in vivo efficacy of this compound in combination with standard-of-care chemotherapy in MTAP-deleted solid tumors.
Experimental Workflow:
Caption: General workflow for in vivo synergy studies in PDX models.
Methodology:
-
Animal Models: Immunodeficient mice (e.g., NOD/SCID) are used.
-
Tumor Implantation: Fragments of patient-derived tumors with confirmed MTAP deletion are subcutaneously implanted into the flanks of the mice.
-
Tumor Growth and Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment cohorts.
-
Dosing Regimen:
-
This compound: Administered orally, once or twice daily, at a dose determined from single-agent efficacy and tolerability studies.
-
Chemotherapy (e.g., Docetaxel): Administered intravenously (IV) at a clinically relevant dose and schedule (e.g., once weekly).
-
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Endpoint: The study is typically terminated when tumors in the control group reach a specified volume. Tumor Growth Inhibition (TGI) is calculated for each group.
-
Synergy Analysis: The anti-tumor effect of the combination therapy is compared to that of the monotherapies. Statistical analyses are performed to determine if the combination effect is synergistic, additive, or antagonistic.
Conclusion and Future Directions
The preclinical data for the MAT2A inhibitor AG-270 strongly supports the rationale for combining this compound with chemotherapy, particularly taxanes and gemcitabine, in patients with MTAP-deleted cancers. The proposed mechanism of action, involving the disruption of the Fanconi Anemia DNA repair pathway, provides a solid biological basis for the observed synergy.
Further studies are warranted to:
-
Generate specific in vivo data for this compound in combination with various chemotherapy agents across a broader range of MTAP-deleted cancer models.
-
Elucidate the detailed molecular mechanisms underlying the synergistic interaction.
-
Evaluate the clinical efficacy and safety of this compound in combination with chemotherapy in patients with MTAP-deleted solid tumors.
The combination of this compound with standard chemotherapy represents a promising strategy to enhance therapeutic outcomes for a patient population with a clear unmet medical need.
References
Reproducibility of AGI-41998 Anti-Tumor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anti-tumor activity of AGI-41998, a potent and orally active inhibitor of methionine adenosyltransferase 2A (MAT2A). The focus is on the reproducibility of its effects, with a comparison to other relevant MAT2A inhibitors. Experimental data from preclinical studies are presented to offer an objective overview for researchers in oncology and drug development.
Introduction to this compound and the MAT2A Pathway
This compound is a brain-penetrant small molecule inhibitor of MAT2A, an essential enzyme that catalyzes the synthesis of S-adenosylmethionine (SAM) from methionine and ATP.[1] SAM is a universal methyl donor crucial for various cellular processes, including histone and DNA methylation. In a significant subset of cancers (~15%), the methylthioadenosine phosphorylase (MTAP) gene is co-deleted with the tumor suppressor gene CDKN2A.[2] This genetic alteration leads to the accumulation of methylthioadenosine (MTA), which partially inhibits the function of protein arginine methyltransferase 5 (PRMT5). Consequently, these MTAP-deleted cancer cells become highly dependent on MAT2A for survival, creating a synthetic lethal vulnerability that can be exploited by MAT2A inhibitors like this compound.[2]
In Vitro Anti-Tumor Activity
The in vitro potency of this compound has been evaluated in cancer cell lines, particularly the HCT-116 human colorectal carcinoma line, which has both MTAP-wildtype (WT) and MTAP-null isogenic variants.
Table 1: In Vitro Activity of this compound in HCT-116 Cells
| Parameter | HCT-116 MTAP-null | HCT-116 MTAP-WT | Reference |
| MAT2A IC50 | 22 nM | - | [1] |
| SAM IC50 | 34 nM | - | [1] |
| GI50 (4 days) | 66 nM | 1.65 µM | [1] |
In Vivo Anti-Tumor Efficacy
The anti-tumor activity of this compound has been demonstrated in preclinical xenograft models. This section compares the available data for this compound with other notable MAT2A inhibitors, AG-270 and "compound 30".
Table 2: Comparison of In Vivo Anti-Tumor Efficacy of MAT2A Inhibitors
| Compound | Animal Model | Cell Line | Dosing Regimen | Key Findings | Reference |
| This compound | Nu/Nu Mice | HCT-116 (MTAP-deficient) | 10 mg/kg, p.o., single dose | Reduced tumor and brain SAM levels | [1] |
| This compound | Nu/Nu Mice | KP4 (pancreatic) | 30-60 mg/kg, p.o., once daily for 13 days | Significant tumor growth inhibition at 60 mg/kg; ~80% reduction in tumor SAM levels; No significant weight loss | [1] |
| AG-270 | Xenograft | HCT-116 (MTAP-deleted) | 50 mg/kg, p.o., once daily for 21 days | 43% Tumor Growth Inhibition (TGI) | [2] |
| Compound 30 | Xenograft | HCT-116 (MTAP-deleted) | 20 mg/kg, p.o., once daily for 21 days | 60% Tumor Growth Inhibition (TGI); 79% reduction in tumor SAM | [2] |
Experimental Protocols
To facilitate the reproducibility of the cited findings, detailed methodologies for key experiments are provided below.
Cell Viability Assay (Crystal Violet)
This protocol is a common method for assessing cell viability and can be adapted for testing the effects of MAT2A inhibitors.
-
Cell Seeding: Seed HCT-116 cells in 96-well plates at a density of 1-2 x 104 cells per well in the appropriate culture medium and incubate for 18-24 hours to allow for cell adhesion.[3]
-
Compound Treatment: Aspirate the medium and add fresh medium containing the desired concentrations of this compound or other test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired duration (e.g., 4 days).
-
Staining:
-
Gently wash the cells with PBS.
-
Add 50 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature on a shaker.[3]
-
-
Washing: Wash the plate multiple times with tap water to remove excess stain.[3]
-
Solubilization: Air-dry the plate and then add a solubilizing agent (e.g., 100% methanol or 1% SDS) to each well.
-
Quantification: Shake the plate to ensure complete solubilization and measure the absorbance at 570 nm using a microplate reader.[4]
Subcutaneous Xenograft Model
This protocol outlines the general procedure for establishing and evaluating anti-tumor efficacy in a subcutaneous xenograft model.
-
Cell Preparation: Harvest HCT-116 or KP4 cells from culture and resuspend them in a mixture of sterile PBS and Matrigel (1:1 ratio) at a concentration of approximately 1 x 107 cells per 100 µL.[5]
-
Implantation: Subcutaneously inject the cell suspension into the flank of immunocompromised mice (e.g., Nu/Nu or SCID mice, 5-6 weeks old).[1][6]
-
Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors are palpable and reach a mean volume of 100-150 mm³, randomize the animals into treatment and control groups.[5]
-
Drug Administration: Administer this compound or other compounds orally (p.o.) according to the specified dosing regimen. The vehicle control should be administered to the control group.
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: Volume = (length x width²) / 2.[7][8]
-
Efficacy Evaluation: At the end of the study, sacrifice the animals and excise the tumors for weight measurement and further analysis (e.g., biomarker assessment). Calculate the Tumor Growth Inhibition (TGI) as a measure of efficacy.
Western Blot Analysis
This protocol can be used to assess the levels of key proteins in the MAT2A signaling pathway.
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., MAT2A, PRMT5, SDMA) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Mechanisms and Workflows
MAT2A Signaling Pathway in MTAP-Deleted Cancer
The following diagram illustrates the synthetic lethal relationship between MTAP deletion and MAT2A inhibition.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical xenograft study to evaluate the anti-tumor activity of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Potent and Oral Bioavailable MAT2A Inhibitors for the Treatment of MTAP-Deleted Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal Violet Cell Viability Assay Protocol - JangoCell [jangocell.com]
- 5. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 6. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
- 7. Growth characteristics of HCT116 xenografts lacking asparagine synthetase vary according to sex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
Safety Operating Guide
Safe Disposal of AGI-41998: A Procedural Guide for Laboratory Professionals
The proper disposal of the potent and selective MAT2A inhibitor, AGI-41998, is a critical component of laboratory safety and environmental responsibility. As a compound intended for research use only, its full toxicological and ecological profiles are not exhaustively characterized, necessitating a cautious and compliant approach to waste management.[1][2] Adherence to these procedures is essential to mitigate risks to personnel and prevent environmental contamination.
This guide provides essential, step-by-step logistical information for the safe handling and disposal of this compound, in line with standard hazardous waste regulations.
Chemical and Safety Data Summary
A comprehensive understanding of this compound's properties is fundamental to its safe management. The following table summarizes key quantitative data for the compound.
| Property | Value |
| CAS Number | 2377492-26-5 |
| Molecular Formula | C₂₂H₁₆BrF₃N₄O₂ |
| Molecular Weight | 505.30 g/mol |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
| Storage (Solid) | Long-term: -20°C; Short-term: 4°C |
| Storage (In Solvent) | -80°C or -20°C for up to 6 months[3] |
Step-by-Step Disposal Protocol
The following protocol outlines the mandatory operational steps for the disposal of this compound and associated waste materials. This procedure is designed to align with general laboratory hazardous waste guidelines.[4][5] Researchers must consult and adhere to their institution's specific Environmental Health and Safety (EHS) policies.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Minimum PPE: Always wear a standard laboratory coat, nitrile gloves, and chemical safety goggles when handling this compound in any form.
-
Ventilation: Conduct all handling and waste preparation activities within a certified chemical fume hood to minimize inhalation exposure.
2. Waste Segregation and Collection:
-
Designated Waste Stream: All this compound waste is to be considered hazardous chemical waste. It must not be mixed with non-hazardous or other types of chemical waste.
-
Waste Container: Collect all this compound waste in a designated, sealable, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are recommended.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste" and a full chemical name: "this compound (8-(4-bromophenyl)-6-(4-methoxyphenyl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one)". The approximate concentration and volume of the contents should also be noted.
3. Disposal of Solid and Liquid this compound Waste:
-
Solid Waste: Unused or expired solid this compound, as well as lab materials grossly contaminated with the solid (e.g., weighing papers, spatulas, contaminated gloves), must be placed directly into the designated solid hazardous waste container.
-
Liquid Waste (Solutions): Solutions containing this compound (e.g., dissolved in DMSO) must be collected in a designated liquid hazardous waste container. Under no circumstances should these solutions be disposed of down the drain.
4. Management of Contaminated Labware:
-
Disposable Items: All disposable items that have come into contact with this compound (e.g., pipette tips, microfuge tubes, wipes) are considered hazardous waste and must be disposed of in the solid waste container.
-
Non-Disposable Glassware: Reusable glassware must be decontaminated. Refer to the Experimental Protocol for Glassware Decontamination below.
5. Waste Storage and Final Disposal:
-
Container Management: Keep the hazardous waste container securely sealed at all times, except when adding waste.
-
Satellite Accumulation: Store the waste container in a designated and properly marked satellite accumulation area within the laboratory. This area must be away from incompatible materials and high-traffic zones.
-
Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. The final disposal of halogenated organic compounds like this compound is typically achieved through high-temperature incineration at a licensed hazardous waste facility.[4][6]
Experimental Protocols
Protocol for Decontamination of Non-Disposable Labware
This protocol provides a standardized method for the decontamination of reusable labware (e.g., glass beakers, flasks, stir bars) that has been in contact with this compound.
Methodology:
-
Initial Rinse (Solvent): Perform a triple rinse of the glassware with a suitable organic solvent in which this compound is soluble, such as acetone or ethanol.
-
Conduct this step inside a chemical fume hood.
-
Use a minimal amount of solvent for each rinse.
-
-
Collect Rinsate: Collect all solvent rinsate from this process. The rinsate is considered hazardous waste and must be added to the designated liquid hazardous waste container for this compound.
-
Secondary Wash (Detergent): After the solvent rinse, wash the glassware thoroughly with laboratory-grade soap and water.
-
Final Rinse (Water): Rinse the glassware multiple times with deionized water.
-
Drying: Allow the glassware to air dry completely or dry in an oven as appropriate. The glassware is now considered decontaminated and safe for reuse.
Mandatory Visualizations
This compound Signaling Pathway Inhibition
Caption: this compound inhibits the MAT2A enzyme, blocking SAM synthesis.
This compound Disposal Workflow
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling AGI-41998
For researchers, scientists, and drug development professionals handling AGI-41998, a potent and selective MAT2A inhibitor, adherence to strict safety protocols is paramount to ensure personal safety and maintain experimental integrity. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, based on available safety data sheets and general best practices for handling potent research compounds.
Chemical and Physical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₂₂H₁₆BrF₃N₄O₂ |
| Molecular Weight | 505.30 g/mol |
| Appearance | Solid Powder |
| CAS Number | 2377492-26-5 |
| Solubility | Soluble in DMSO |
| Storage | Store solid powder at -20°C for up to 12 months or at 4°C for up to 6 months. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1] |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound and its classification as a research chemical not fully validated for medical applications, a comprehensive approach to personal protection is required.[2] The following PPE is mandatory when handling the compound in solid or solution form.
| PPE Category | Item | Specification |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves. Double-gloving is recommended. |
| Eye Protection | Safety glasses with side shields or goggles | Must be worn at all times in the laboratory. |
| Body Protection | Laboratory coat | Fully buttoned. A disposable gown is recommended for weighing and solution preparation. |
| Respiratory Protection | Fume hood or ventilated enclosure | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood to prevent inhalation. |
Operational Plans: Step-by-Step Handling Procedures
The following procedural guidance ensures the safe handling of this compound from receipt to disposal.
Receiving and Storage Workflow
Caption: Workflow for receiving and storing this compound.
Experimental Workflow: Weighing and Solubilization
Caption: Step-by-step process for preparing this compound solutions.
-
Preparation : Before handling, ensure all necessary PPE is available and in good condition. Prepare the work area within the chemical fume hood by lining it with absorbent, disposable bench paper.
-
Weighing : When weighing the solid compound, use an analytical balance inside a ventilated enclosure or a chemical fume hood to minimize the risk of inhalation. Use appropriate weighing tools (e.g., spatulas, weighing paper) that can be easily decontaminated or disposed of.
-
Solubilization : To prepare a stock solution, add the appropriate volume of dimethyl sulfoxide (DMSO) to the vial containing the solid this compound.[2] If needed, facilitate dissolution by warming the tube to 37°C and using an ultrasonic bath.[2]
-
Use in Experiments : When using the this compound solution in experiments, maintain all PPE. Avoid direct contact with skin and eyes.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste : This includes contaminated gloves, bench paper, weighing paper, and empty vials. Place all solid waste into a dedicated, clearly labeled hazardous waste bag or container.
-
Liquid Waste : Unused or waste solutions of this compound should be collected in a sealed, properly labeled hazardous waste container. Do not pour down the drain.
-
Disposal : Follow all institutional and local regulations for the disposal of hazardous chemical waste.
By adhering to these guidelines, researchers can safely handle this compound, minimizing exposure risks and ensuring a safe laboratory environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
